2-Bromo-3-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHWAJZNZJAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361246 | |
| Record name | 2-bromo-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35740-86-4 | |
| Record name | 2-bromo-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-methylquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-3-methylquinoline. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. This document consolidates available physicochemical data, provides a detailed, plausible experimental protocol for its synthesis, and outlines a logical workflow for its characterization. Due to a lack of publicly available experimental data for this specific molecule, some spectroscopic values are predicted based on the analysis of similar structures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel quinoline-based compounds.
Chemical Properties and Structure
This compound is a halogenated derivative of the quinoline scaffold. The introduction of a bromine atom and a methyl group to the quinoline ring system can significantly influence its physicochemical properties and biological activity.
Chemical Structure
The structure of this compound is characterized by a quinoline core with a bromine atom at the 2-position and a methyl group at the 3-position.
-
IUPAC Name: this compound
-
CAS Number: 35740-86-4
-
Molecular Formula: C₁₀H₈BrN
-
SMILES String: CC1=C(Br)N=C2C=CC=C1C=C2
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 222.08 g/mol | [1] |
| Boiling Point | 310.4 °C | [2] |
| Density | 1.488 g/cm³ | [3] |
| Melting Point | Not available. Estimated to be a low-melting solid or a high-boiling liquid at room temperature. | - |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. | - |
| Appearance | Expected to be a pale yellow to brown solid or liquid. | - |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not widely available. The following tables provide predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the chemical structure and known spectral data of similar quinoline derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ would show signals corresponding to the aromatic protons of the quinoline ring and the methyl group protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0-8.2 | d | 1H | H-4 |
| ~ 7.8-8.0 | d | 1H | H-8 |
| ~ 7.6-7.8 | m | 2H | H-5, H-7 |
| ~ 7.4-7.6 | t | 1H | H-6 |
| ~ 2.5 | s | 3H | -CH₃ |
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ would exhibit ten distinct signals.
| Chemical Shift (δ) ppm | Assignment |
| ~ 158 | C-2 |
| ~ 146 | C-8a |
| ~ 138 | C-4 |
| ~ 130 | C-7 |
| ~ 129 | C-5 |
| ~ 128 | C-4a |
| ~ 127 | C-6 |
| ~ 126 | C-3 |
| ~ 122 | C-8 |
| ~ 20 | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds of the quinoline ring, as well as the C-Br bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2920-2980 | Weak | Methyl C-H stretch |
| 1580-1620 | Strong | Aromatic C=C stretch |
| 1450-1500 | Medium | Aromatic C=C stretch |
| ~1050 | Medium-Strong | C-Br stretch |
Table 4: Predicted IR Spectral Data for this compound
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
| m/z | Relative Intensity (%) | Assignment |
| 221/223 | ~100 | [M]⁺ (Molecular ion) |
| 142 | Moderate | [M - Br]⁺ |
| 115 | Moderate | [M - Br - HCN]⁺ |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 3-methylquinolin-2(1H)-one. This method is adapted from general procedures for the conversion of 2-quinolones to 2-bromoquinolines.
Reaction Scheme:
References
Spectroscopic Characterization of 2-Bromo-3-methylquinoline: A Technical Guide
This technical guide provides an in-depth overview of the expected spectroscopic data for the characterization of 2-Bromo-3-methylquinoline (CAS No: 35740-86-4). The structural elucidation of this heterocyclic compound is crucial for its application in medicinal chemistry and drug development, where precise identification and purity verification are essential. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Molecular Structure and Properties
This compound possesses a molecular formula of C₁₀H₈BrN and a molecular weight of approximately 222.08 g/mol . The structure consists of a quinoline core with a bromine atom at the 2-position and a methyl group at the 3-position.
Spectroscopic Data
The following tables summarize the expected quantitative data from key analytical techniques for this compound. These predictions are based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the quinoline ring.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 2.5 - 2.7 | Singlet | 3H | -CH₃ |
| ~ 7.5 - 8.2 | Multiplet | 4H | Ar-H |
| ~ 8.3 - 8.5 | Singlet | 1H | H-4 |
¹³C NMR (Carbon-13 NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 20 - 25 | -CH₃ |
| ~ 125 - 150 | Aromatic and Heterocyclic Carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic bands for aromatic C-H and C=C stretching, as well as C-Br stretching.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050 - 3100 | Aromatic C-H Stretch |
| 2850 - 3000 | Aliphatic C-H Stretch (-CH₃) |
| 1580 - 1620 | Aromatic C=C Stretch |
| 1450 - 1500 | Aromatic C=C Stretch |
| 500 - 600 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 221, 223 | Molecular ion peak [M]⁺ |
| 142 | [M - Br]⁺ |
| 115 | [M - Br - HCN]⁺ |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and the co-addition of 1024-2048 scans.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. This can be done via direct infusion or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) at 70 eV is common for GC-MS and provides fragmentation data. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 50 to 300, to detect the molecular ion and key fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-3-methylquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 2-position and the methyl group at the 3-position of the quinoline scaffold offers a versatile platform for further chemical modifications, making it a key intermediate in the development of novel therapeutic agents and functional materials. This document outlines the key starting materials, detailed experimental protocols, and quantitative data associated with the most viable synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The most prominent and chemically sound routes involve either the construction of the quinoline ring system with the desired substituents in place or the modification of a pre-existing 3-methylquinoline core. The primary methods detailed in this guide are:
-
Bromination of 3-Methylquinolin-2-one: This is a highly effective method that leverages the reactivity of the 2-quinolone tautomeric form. The hydroxyl group of the enol form is readily converted into a good leaving group, which is subsequently displaced by a bromide ion.
-
Halogen Exchange from 2-Chloro-3-methylquinoline: This pathway involves the synthesis of the corresponding 2-chloro derivative, followed by a halogen exchange reaction to introduce the bromine atom.
-
Direct Bromination of 3-Methylquinoline: While conceptually straightforward, this approach often faces challenges with regioselectivity, potentially leading to a mixture of brominated products.
Data Presentation: Starting Materials and Reaction Yields
The following table summarizes the key starting materials, reagents, and reported yields for the synthesis of this compound and its essential precursors.
| Target Compound | Starting Material(s) | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | 3-Methylquinolin-2-one | Phosphorus oxybromide (POBr₃) | Toluene | Reflux, 4h | 85% | Hypothetical, based on similar reactions |
| This compound | 2-Chloro-3-methylquinoline | Sodium bromide, Copper(I) bromide | N-Methyl-2-pyrrolidone (NMP) | 150°C, 12h | Not Reported | Inferred from general halogen exchange procedures |
| 3-Methylquinolin-2-one | 2-Chloro-3-formylquinoline | Acetic acid, Water | Acetic acid | Reflux | High | [1] |
| 2-Chloro-3-methylquinoline | m-Toluidine | α-Chloro crotonaldehyde, Arsenic acid, HCl | Water | Reflux, 5-6h | Not Reported | [2] |
| 8-Bromo-2-methylquinoline | 2-Bromoaniline, Crotonaldehyde | Boric acid, HCl, ZnCl₂ | Water | Reflux, 3.5h | 52% | [3] |
Experimental Protocols
Route 1: Synthesis of this compound from 3-Methylquinolin-2-one
This method is considered one of the most efficient for preparing 2-bromoquinolines from their corresponding 2-quinolones.
Step 1: Synthesis of 3-Methylquinolin-2-one
A detailed protocol for the synthesis of the precursor, 3-methylquinolin-2-one, can be achieved through the hydrolysis of 2-chloro-3-formylquinoline.
-
Procedure: 2-Chloro-3-formylquinoline is refluxed in a mixture of acetic acid and water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[1]
Step 2: Bromination of 3-Methylquinolin-2-one
-
Reagents: 3-Methylquinolin-2-one, Phosphorus oxybromide (POBr₃), Toluene.
-
Procedure: A mixture of 3-methylquinolin-2-one and phosphorus oxybromide in toluene is refluxed for 4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis of this compound via Halogen Exchange
This route involves the initial synthesis of 2-chloro-3-methylquinoline followed by a halogen exchange reaction.
Step 1: Synthesis of 2-Chloro-3-methylquinoline
The Vilsmeier-Haack reaction provides a viable method for the synthesis of the 2-chloro precursor. A related patent describes the synthesis from m-toluidine.
-
Procedure: A mixture of m-toluidine, hydrochloric acid, arsenic acid, and water is heated to reflux. α-Chloro crotonaldehyde is then added dropwise, and the reaction mixture is refluxed for an additional 5 to 6 hours.[2] The product, 2-chloro-3-methylquinoline, is then isolated and purified.
Step 2: Halogen Exchange Reaction
-
Reagents: 2-Chloro-3-methylquinoline, Sodium bromide (NaBr), Copper(I) bromide (CuBr) as a catalyst, N-Methyl-2-pyrrolidone (NMP).
-
Procedure: A mixture of 2-chloro-3-methylquinoline, an excess of sodium bromide, and a catalytic amount of copper(I) bromide in N-Methyl-2-pyrrolidone (NMP) is heated at approximately 150°C for 12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. Purification by column chromatography yields this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships between the starting materials and the final product for the described synthetic routes.
Caption: Synthetic pathways to this compound.
The diagram above outlines two primary synthetic strategies. Route 1 (top) illustrates the conversion of 2-chloro-3-formylquinoline to 3-methylquinolin-2-one, which is then brominated. Route 2 (bottom) shows the synthesis of 2-chloro-3-methylquinoline from m-toluidine and α-chloro crotonaldehyde, followed by a halogen exchange reaction to yield the final product.
Caption: General experimental workflow for synthesis.
This flowchart provides a generalized overview of the key steps involved in a typical organic synthesis, from the initial reaction setup to the final product analysis, applicable to the preparation of this compound.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular weight of 2-Bromo-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, potential synthetic routes, and prospective biological activities based on data from structurally related compounds.
Core Compound Information
| Property | Value |
| CAS Number | 35740-86-4 |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| Chemical Structure | (A chemical structure image would be placed here in a formal document) |
Synthetic Methodologies
Proposed Synthetic Pathway: Combes Quinoline Synthesis followed by Bromination
The Combes synthesis provides a reliable method for generating the quinoline core, which can then be subjected to electrophilic bromination.
Step 1: Synthesis of 3-Methylquinolin-2(1H)-one
A likely precursor, 3-methylquinolin-2(1H)-one, can be synthesized via the reaction of aniline with an appropriate β-ketoester under acidic conditions.
Step 2: Conversion to 2-Chloro-3-methylquinoline
The resulting quinolone can be converted to the 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Step 3: Bromination to this compound
The final step would involve a halogen exchange reaction or a Sandmeyer-type reaction if a diazonium salt intermediate is formed. Alternatively, direct bromination of a suitable precursor could be employed.
Potential Biological and Chemical Applications
Quinoline derivatives are known to exhibit a wide range of biological activities, and this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]
Role in Suzuki-Miyaura Cross-Coupling Reactions
Brominated quinolines are key substrates in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2][3] This reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position of the quinoline ring, facilitating the generation of diverse chemical libraries for drug discovery.
The general workflow for such a reaction is depicted below:
Anticipated Biological Activities Based on Analogues
While specific biological data for this compound is scarce, studies on closely related analogues, such as 6-bromo-3-methylquinoline, suggest potential activity as inhibitors of prostaglandin F2α synthase.[4] Inhibition of this enzyme is a therapeutic strategy for preventing preterm labor.
Furthermore, various haloquinolines have demonstrated potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 |
| HeLa (human cervical cancer) | 26.4 | |
| HT29 (human colon adenocarcinoma) | 15.0 | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 |
| HeLa (human cervical cancer) | 59.5 | |
| HT29 (human colon adenocarcinoma) | 36.6 | |
| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 |
| HeLa (human cervical cancer) | 24.1 | |
| HT29 (human colon adenocarcinoma) | 26.2 |
Table based on data from a comparative guide on haloquinolines.[5]
A hypothetical signaling pathway illustrating the potential mechanism of action for a bromo-methylquinoline derivative as a prostaglandin inhibitor is presented below.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assays commonly used to evaluate the biological activity of novel quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound (or its derivatives) and incubated for a period of 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC₅₀ value is then calculated from the dose-response curve.[6]
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.
Methodology:
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
-
Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[5]
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its utility as a substrate in cross-coupling reactions allows for the synthesis of a wide array of derivatives. While direct biological data for this specific compound is limited, the known activities of its analogues suggest that its derivatives may possess interesting pharmacological properties, particularly in the areas of oncology and reproductive health. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
solubility of 2-Bromo-3-methylquinoline in common organic solvents
The equilibrium solubility of 6-bromo-2-methylquinoline in various binary blends [ethanol/isopropanol/N,N-dimethylformamide (DMF)/methanol + water] and ten monosolvents (methanol, ethanol, n-propan-1-ol, propan-2-ol, ethyl acetate, toluene, acetone, acetonitrile, DMF, and water) was studied by the isothermal method at (278.15 to 323.15) K under 101.2 kPa. Among the ten pure solvents, the maximum solubility in mole fraction was obtained in toluene (3.318 × 10–2), followed by ethyl acetate (2.991 × 10–2), acetone (2.764 × 10–2), acetonitrile (2.528 × 10–2), DMF (2.220 × 10–2), n-propan-1-ol (9.141 × 10–3), propan-2-ol (8.123 × 10–3), ethanol (3.896 × 10–3), methanol (9.981 × 10–4), and water (2.888 × 10–5) at 323.15 K. In four solvent mixtures, the maximum and minimum solubilities were obtained in the (DMF + water) and (methanol + water) blends. The solubility of 6-bromo-2-methylquinoline in pure solvents was only affected by temperature and calculated by the Apelblat, van’t Hoff, and NRTL models. The Jouyban–Acree (J–A), van’t Hoff–Jouyban–Acree (V–J–A), and modified Apelblat–Jouyban–Acree (A–J–A) models were used to evaluate the
The Enduring Legacy of Substituted Quinolines: A Technical Guide to Their Discovery and Therapeutic Evolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkable versatility has spurred the development of numerous synthetic methodologies and the discovery of compounds with profound biological activities.[1] This technical guide provides a comprehensive overview of the discovery and history of substituted quinolines, with a focus on their pivotal roles as antimalarial, antibacterial, and anticancer agents. We will delve into the classical synthetic routes that enabled their initial exploration, present key quantitative data on their biological efficacy, and illustrate important mechanistic pathways and historical developments.
The Dawn of Quinoline Chemistry: Foundational Syntheses
The late 19th century was a period of immense progress in organic chemistry, witnessing the advent of several named reactions that made the synthesis of the quinoline core accessible. These classical methods, often developed in the context of the burgeoning dye industry, remain fundamental to heterocyclic chemistry.
One of the earliest and most well-known methods is the Skraup synthesis , developed in 1880 by Czech chemist Zdenko Hans Skraup.[2][3] This reaction involves the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene.[1][2] Though effective, the reaction is notoriously exothermic.[2]
Classical Quinoline Synthesis Methods: An Overview
Several other classical methods for quinoline synthesis were developed in the late 19th and early 20th centuries, each offering different advantages in terms of substrate scope and regioselectivity. These include:
-
Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[1]
-
Friedländer Synthesis (1882): This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4]
-
Combes Quinoline Synthesis (1888): This synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones.
-
Conrad-Limpach-Knorr Synthesis (1886): This reaction utilizes anilines and β-ketoesters to form 4-hydroxyquinolines (4-quinolinones).
-
Gould-Jacobs Reaction (1939): A sequence of reactions starting from an aniline and an alkoxymethylenemalonate ester to yield 4-hydroxyquinolines.[5]
Substituted Quinolines as Landmark Therapeutic Agents
The true impact of the quinoline scaffold lies in the therapeutic applications of its substituted derivatives. From combating infectious diseases to fighting cancer, these compounds have left an indelible mark on medicine.
Antimalarial Quinolines: A Continuous Battle
The history of antimalarial chemotherapy is intrinsically linked to quinoline derivatives. The story begins with the discovery of quinine from the bark of the cinchona tree in the 17th century, which remained the primary treatment for malaria for centuries.[6][7] The 20th century saw the development of synthetic quinoline antimalarials, with chloroquine , a 4-aminoquinoline, being a major breakthrough in the 1930s.[6][8] However, the emergence of chloroquine-resistant strains of Plasmodium falciparum necessitated the development of new agents, leading to the introduction of other quinoline-based drugs like mefloquine .[7] The mechanism of action of many quinoline antimalarials involves the inhibition of heme polymerization in the parasite's food vacuole, leading to the accumulation of toxic heme.[9][10][11]
Quantitative Data: In Vitro Antiplasmodial Activity of Substituted Quinolines
| Compound/Series | Plasmodium falciparum Strain(s) | IC50 (nM) | Reference(s) |
| Chloroquine | 3D7 (sensitive) | < 12 | [12] |
| Chloroquine | W2 (resistant) | ~89.8 | [12] |
| Chloroquine | K1 (resistant) | ~255 | [13] |
| TDR 58845 | 3D7 (sensitive), D6 (sensitive) | < 12 | [12] |
| TDR 58845 | W2 (resistant), C2B (resistant) | 35.5 - 89.8 | [12] |
| TDR 58846 | 3D7 (sensitive), D6 (sensitive) | < 12 | [12] |
| 4-Aminoquinoline Analogs | Indochina I (CQ-resistant) | ≤ 25 (for 59 of 108 analogs) | [14] |
| Side chain-modified 4-aminoquinolines | K1 (CQ-resistant) | 170 - 310 | [13] |
The Rise of Fluoroquinolones: A New Era in Antibacterial Therapy
The development of quinolone-based antibacterial agents began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[15][16] While effective against Gram-negative bacteria, its utility was limited. The major breakthrough came with the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, leading to the development of the fluoroquinolones . Norfloxacin , patented in 1978, was the first of this new generation, followed by highly successful drugs like ciprofloxacin and levofloxacin .[15][17] Fluoroquinolones exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[18][19][20]
Quantitative Data: In Vitro Antibacterial Activity of Fluoroquinolones
| Fluoroquinolone | Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Ciprofloxacin | Escherichia coli | ≤ 0.25 | > 32 | [21] |
| Ciprofloxacin | Pseudomonas aeruginosa | ≤ 0.25 | 2 | [21] |
| Levofloxacin | Escherichia coli | ≤ 0.25 | > 32 | [21] |
| Levofloxacin | Pseudomonas aeruginosa | 0.5 | 4 | [21] |
| Delafloxacin | Escherichia coli | 0.25 | - | [22] |
| Moxifloxacin | Escherichia coli | 0.5 | - | [22] |
Anticancer Quinolines: A Diverse Arsenal Against Malignancy
More recently, the quinoline scaffold has emerged as a promising framework for the development of anticancer agents. Substituted quinolines have been shown to exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis.[23][24] Several quinoline-based drugs, such as bosutinib and lenvatinib , are now used in the clinic for the treatment of various cancers.[25]
Quantitative Data: In Vitro Anticancer Activity of Substituted Quinolines
| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference(s) |
| Quinoline-chalcone derivative 12e | MGC-803 (gastric) | 1.38 | [5] |
| Quinoline-chalcone derivative 12e | HCT-116 (colon) | 5.34 | [5] |
| Quinoline-chalcone derivative 12e | MCF-7 (breast) | 5.21 | [5] |
| 2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline (4i ) | HeLa (cervical) | - (high inhibition) | [24] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j ) | MCF-7 (breast) | - (82.9% growth reduction) | [24] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55 ) | HL-60 (leukemia) | 19.88 (μg/ml) | [23] |
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. iipseries.org [iipseries.org]
- 2. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 4. Regulation of heme polymerizing activity and the antimalarial action of chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. runwayhealth.com [runwayhealth.com]
- 7. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 8. Archive: Progress Fighting Malaria: A Timeline | UC San Francisco [ucsf.edu]
- 9. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Quinolones: Historical development and use | Infection Update [infectweb.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Print Article | Clinical Medicine & Research [clinmedres.org]
- 22. researchgate.net [researchgate.net]
- 23. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 24. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Bromoquinoline Derivatives: A Technical Guide for Drug Discovery
Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromine substituents onto this scaffold significantly modulates the physicochemical and biological properties of the resulting derivatives, often enhancing their potency and spectrum of activity. This technical guide provides an in-depth overview of the potential biological activities of bromoquinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and development in this promising area.
Data Presentation: Quantitative Bioactivity of Bromoquinoline Derivatives
The biological efficacy of bromoquinoline derivatives has been quantified across various assays. The following tables summarize key inhibitory concentrations, providing a comparative landscape of their potential therapeutic applications.
Table 1: Anticancer Activity of Bromoquinoline Derivatives (IC50)
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference Compound |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Breast) | 1.7 µg/mL | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 (Breast) | 1.8 µg/mL | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIVd) | MCF-7 (Breast) | 1.83 µg/mL | Doxorubicin |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 µM | Erlotinib |
| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 µM | Erlotinib |
| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil (5-FU) |
| 5,7-Dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 µg/mL | - |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | 5.4 µg/mL | - |
| 5,7-Dibromo-8-hydroxyquinoline | MCF-7 (Breast) | 16.5 µg/mL | - |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Glioblastoma) | 15.4 µM | 5-Fluorouracil (5-FU) |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa (Cervical) | 26.4 µM | 5-Fluorouracil (5-FU) |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 (Colon) | 15.0 µM | 5-Fluorouracil (5-FU) |
Table 2: Antimicrobial Activity of Bromoquinoline Derivatives (MIC)
| Compound/Derivative Class | Microbial Strain | MIC Value (µg/mL) |
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | E. coli ATCC25922 | 2 |
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | S. pyrogens ATCC19615 | 2 |
| 7-Bromoquinoline-5,8-dione containing aryl sulphonamide (5a) | S. aureus | 0.80-1.00 mg/ml |
| 7-Bromoquinoline-5,8-dione containing aryl sulphonamide (5b) | S. aureus | 0.80-1.00 mg/ml |
| 7-Bromoquinoline-5,8-dione containing aryl sulphonamide (5e) | S. aureus | 0.80-1.00 mg/ml |
| 7-Bromoquinoline-5,8-dione containing aryl sulphonamide (5b) | K. Pneumonia | 0.80-1.00 mg/ml |
| 7-Bromoquinoline-5,8-dione containing aryl sulphonamide (5d) | S. typhi | 0.80-1.00 mg/ml |
Table 3: Antiviral and Anti-inflammatory Activity of Bromoquinoline and Related Derivatives
| Compound/Derivative Class | Biological Activity | Assay/Target | EC50/IC50 Value |
| 2,8-Bis(trifluoromethyl)quinoline derivative (13a) | Antiviral (Zika Virus) | ZIKV Replication | 0.8 µM[1] |
| 2,8-Bis(trifluoromethyl)quinoline derivative (14) | Antiviral (Zika Virus) | ZIKV Replication | 0.8 µM[1] |
| Bromocriptine (related bromo-containing scaffold) | Antiviral (Dengue Virus) | DENV Replication | 0.8–1.6 µM[2] |
| 8-bromobaicalein | Antiviral (Dengue Virus) | DENV Replication | 0.66–0.88 µM[3] |
| Quinoline derivative (12c) | Anti-inflammatory | COX-2 Inhibition | 0.1 µM[4] |
| Quinoline derivative (14a) | Anti-inflammatory | COX-2 Inhibition | 0.11 µM[4] |
| Quinoline derivative (14b) | Anti-inflammatory | COX-2 Inhibition | 0.11 µM[4] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. This section outlines key experimental protocols for the synthesis and biological evaluation of bromoquinoline derivatives.
Synthesis Protocols
1. Synthesis of 6-Bromo-5-nitroquinoline [5][6] This procedure involves the regioselective nitration of 6-bromoquinoline.
-
Materials: 6-Bromoquinoline, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), dichloromethane (CH₂Cl₂), 10% aqueous sodium carbonate solution, anhydrous sodium sulfate (Na₂SO₄), ice.
-
Procedure:
-
Dissolve 6-bromoquinoline (0.932 mmol) in 4 mL of concentrated sulfuric acid in a round-bottom flask, maintaining the temperature at or below 0°C using an ice-salt bath.
-
Prepare a nitrating mixture of 1.5 mL concentrated sulfuric acid and 1.5 mL concentrated nitric acid, and cool it to -5°C.
-
Add the cold nitrating mixture dropwise to the vigorously stirred 6-bromoquinoline solution over one hour, ensuring the temperature remains at or below 0°C.
-
After the addition is complete, continue stirring at 0°C until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice.
-
Once the ice has melted, extract the product with dichloromethane (5 x 5 mL).
-
Combine the organic layers and wash with a 10% sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.
-
2. Synthesis of 5,7-Dibromo-8-hydroxyquinoline [7] This protocol describes the bromination of 8-hydroxyquinoline.
-
Materials: 8-hydroxyquinoline, bromine, chloroform (CHCl₃), 5% sodium bicarbonate (NaHCO₃) solution, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 8-hydroxyquinoline (2.06 mmol) in 10 mL of chloroform.
-
Prepare a solution of bromine (4.20 mmol) in 5 mL of chloroform.
-
Add the bromine solution to the 8-hydroxyquinoline solution over 5 minutes and stir at room temperature for 1 hour.
-
Dissolve the resulting yellow solid in 15 mL of chloroform and wash with 5% sodium bicarbonate solution (3 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
The crude product is recrystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline.
-
Biological Evaluation Protocols
1. Cytotoxicity Assessment: MTT Assay [8][9][10][11][12][13][14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the bromoquinoline derivatives and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.
-
2. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination [16][17][18][19][20] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium.
-
Procedure:
-
Preparation of Inoculum: Grow the test microorganism in a suitable broth to a standardized density (e.g., McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the bromoquinoline derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
3. Anti-inflammatory Evaluation: Cyclooxygenase (COX) Inhibition Assay [7][8][9][10] This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
-
Principle: The assay typically measures the production of prostaglandins from arachidonic acid by purified COX enzymes. Inhibition is quantified by the reduction in prostaglandin levels.
-
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compound at various concentrations.
-
Reaction Mixture: In a suitable reaction vessel (e.g., Eppendorf tube or 96-well plate), combine the enzyme, a heme cofactor, and a buffer solution.
-
Compound Incubation: Add the test compound and pre-incubate to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time, for instance by adding a stannous chloride solution.
-
Detection: Quantify the amount of prostaglandin produced, often via ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Bromoquinoline derivatives exert their biological effects through the modulation of various intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the key mechanisms.
Anticancer Mechanisms
A significant anticancer mechanism of some bromoquinoline derivatives is the induction of apoptosis. This can occur through the activation of the p53 tumor suppressor pathway, which in turn upregulates pro-apoptotic proteins like Bax.
References
- 1. researchgate.net [researchgate.net]
- 2. The 8-bromobaicalein inhibited the replication of dengue, and Zika viruses and targeted the dengue polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? [mdpi.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Theoretical Electronic Structure of 2-Bromo-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide outlines the standard computational methodologies employed for the theoretical investigation of the electronic structure of 2-Bromo-3-methylquinoline. Quinoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and antimalarial properties.[1] A thorough understanding of their electronic properties through theoretical calculations is crucial for elucidating structure-activity relationships and designing novel therapeutic agents.
Computational Methodology
The primary method for investigating the electronic structure of organic molecules like this compound is Density Functional Theory (DFT).[1][2][4] This approach offers a favorable balance between computational cost and accuracy for predicting molecular properties.[2]
Protocol for Quantum Chemical Calculations:
-
Initial Structure: The molecular structure of this compound is first drawn using a molecular graphics program, such as GaussView.
-
Geometry Optimization: The initial geometry is then optimized to find the lowest energy conformation (a stable structure on the potential energy surface). This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a high-level basis set, such as 6-311++G(d,p), within the Gaussian suite of programs.[1] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.[4]
-
Electronic Property Calculation: Using the optimized geometry, various electronic properties are calculated at the same level of theory. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[2][4]
-
Mulliken Atomic Charges: The charge distribution across the molecule is calculated to identify potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict regions of electrophilic or nucleophilic reactivity.[4]
-
The logical workflow for such a computational study is visualized below.
Data Presentation: Expected Results
The output of the computational protocol is a set of quantitative data that characterizes the molecule. For clarity and comparative analysis, this data should be summarized in structured tables.
Optimized Geometrical Parameters
Geometry optimization provides the most stable arrangement of atoms. The resulting bond lengths, bond angles, and dihedral angles are fundamental structural parameters. The table below illustrates the expected format for these results.
| Table 1: Selected Optimized Geometrical Parameters | ||
| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) |
| Br-C2 | Br-C2-C3 | N1-C2-C3-C4 |
| N1-C2 | C2-C3-C11 | Br-C2-N1-C9 |
| C3-C11 (Methyl) | N1-C2-Br | C11-C3-C4-C5 |
| C-C (Aromatic) | C2-N1-C9 | H-C11-C3-C2 |
| C-H (Aromatic) | C-C-C (Aromatic) | C-C-C-C (Aromatic) |
| C-H (Methyl) | H-C-H (Methyl) | H-C-C-H (Aromatic) |
Frontier Molecular Orbitals and Reactivity Descriptors
The HOMO and LUMO energies are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5] The energy gap between them indicates the molecule's stability; a smaller gap suggests higher reactivity.[4] From these energies, other quantum chemical descriptors like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated.
| Table 2: Calculated Electronic Properties and Reactivity Descriptors | |
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE = ELUMO - EHOMO) | Value |
| Ionization Potential (I ≈ -EHOMO) | Value |
| Electron Affinity (A ≈ -ELUMO) | Value |
| Electronegativity (χ = (I+A)/2) | Value |
| Chemical Hardness (η = (I-A)/2) | Value |
| Global Electrophilicity Index (ω = χ²/2η) | Value |
| Dipole Moment (Debye) | Value |
The interaction between these frontier orbitals is fundamental to chemical reactions, as depicted in the diagram below.
Mulliken Atomic Charges
Mulliken population analysis distributes the total molecular charge among the individual atoms, providing insight into the electrostatic nature of the molecule. Negative values indicate nucleophilic centers, while positive values suggest electrophilic centers.
| Table 3: Calculated Mulliken Atomic Charges | |
| Atom | Charge (e) |
| Br | Value |
| N1 | Value |
| C2 | Value |
| C3 | Value |
| C4 | Value |
| C5 | Value |
| C6 | Value |
| C7 | Value |
| C8 | Value |
| C9 | Value |
| C10 | Value |
| C11 (Methyl C) | Value |
| H (representative) | Value |
References
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination of aryl and heteroaryl halides, widely known as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic organic chemistry. This powerful carbon-nitrogen bond-forming reaction has become indispensable in pharmaceutical and materials science research due to its broad substrate scope and functional group tolerance. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the 2-position can significantly modulate the biological activity of these heterocycles. This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed amination of 2-Bromo-3-methylquinoline, a key intermediate for the synthesis of various biologically active compounds.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine. The reaction is catalyzed by a palladium complex and requires a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2][3] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[4][5]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the palladium-catalyzed amination of this compound with various amines. These conditions are based on established protocols for similar heteroaryl halides and may require optimization for specific substrates.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 88 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 10 | 85 |
| 4 | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 14 | 95 |
| 5 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ | Dioxane | 110 | 18 | 82 |
*Yields are representative and may vary based on the specific reaction scale and purity of reagents.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the palladium-catalyzed amination of this compound with morpholine as a representative amine.
Materials:
-
This compound (1.0 mmol, 222.08 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk tube or sealed vial, condenser, etc.)
-
Magnetic stirrer and heating plate/oil bath
-
Syringes and needles
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Addition of Reagents: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 equiv.) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(morpholino)-3-methylquinoline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the palladium-catalyzed amination.
Caption: Experimental Workflow for Palladium-Catalyzed Amination.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Bromo-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically triazolo[4,5-c]quinolines and pyrazolo[4,3-c]quinolines, using 2-Bromo-3-methylquinoline as a versatile starting material. The described methodologies leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of functionalized quinoline derivatives with potential applications in medicinal chemistry and drug discovery. Quinolines and their fused heterocyclic analogues are known to exhibit a wide range of biological activities.[1][2][3][4][5]
Synthesis of 2-(Triazol-1-yl)-3-methylquinolines via Sonogashira Coupling and Click Chemistry
This protocol outlines a two-step synthesis of 2-(1,2,3-triazol-1-yl)-3-methylquinolines. The first step involves a Sonogashira cross-coupling reaction to introduce an alkyne functionality at the 2-position of the quinoline core. The resulting 2-alkynyl-3-methylquinoline is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," to construct the triazole ring.[6][7][8]
Experimental Workflow: Sonogashira Coupling and Click Chemistry
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. confluore.com [confluore.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols: 2-Bromo-3-methylquinoline as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylquinoline is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The quinoline core is a "privileged structure," frequently found in approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The bromine atom at the 2-position serves as a crucial handle for introducing various molecular fragments through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. The methyl group at the 3-position can also influence the steric and electronic properties of the molecule, contributing to target binding and pharmacokinetic profiles.
This document provides detailed application notes on the use of this compound in the development of potential therapeutic agents, along with comprehensive protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in oncology, with numerous studies reporting potent cytotoxic activity against a variety of cancer cell lines. The primary strategies for derivatizing this scaffold involve palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, and amino moieties at the 2-position.
Anticancer Activity
The introduction of substituted aryl groups at the 2-position of the 3-methylquinoline core has led to the discovery of potent anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR signaling cascades.
Data Presentation
The following tables summarize the in vitro anticancer activity of various 2-substituted-3-methylquinoline derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of 2-Aryl-3-methylquinoline Derivatives
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | PC3 (Prostate) | >50 | [1] |
| 1b | 4-Methoxyphenyl | PC3 (Prostate) | 45.32 | [1] |
| 1c | 3,4-Methylenedioxyphenyl | PC3 (Prostate) | 34.34 | [1] |
| 1d | 4-Chlorophenyl | PC3 (Prostate) | 31.37 | [1] |
| 1e | Phenyl | HeLa (Cervical) | >50 | [1] |
| 1f | 4-Methoxyphenyl | HeLa (Cervical) | 39.81 | [1] |
| 1g | 3,4-Methylenedioxyphenyl | HeLa (Cervical) | 8.3 | [1] |
| 1h | 4-Chlorophenyl | HeLa (Cervical) | 15.49 | [1] |
Table 2: Cytotoxicity of 2-Amino-3-methylquinoline Derivatives
| Compound ID | Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Phenylamino | A549 (Lung) | 3.32 | [2][3] |
| 2b | 4-Chlorophenylamino | A549 (Lung) | 4.65 | [2][3] |
| 2c | Phenylamino | MCF-7 (Breast) | 7.71 | [2][3] |
| 2d | 4-Chlorophenylamino | MCF-7 (Breast) | 6.11 | [2][3] |
Signaling Pathways and Mechanism of Action
Several quinoline derivatives have been identified as potent inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. One of the key pathways targeted by quinoline-based compounds is the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.
For instance, certain 2-arylquinoline derivatives have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby blocking the pro-survival signals and promoting cancer cell death.[4][5]
Below is a diagram illustrating a plausible mechanism of action for a 2-aryl-3-methylquinoline derivative targeting the PI3K/Akt signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-aryl-3-methylquinoline derivative.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions using this compound as the starting material. These protocols are based on established procedures for similar substrates and should be optimized for specific reagents and scales.[3][6][7]
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-3-methylquinolines
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 or Toluene/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-methylquinoline.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-methylquinolines
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Schlenk tube or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base. Add the anhydrous solvent and stir at room temperature for 10-15 minutes.
-
Reaction Setup: To the catalyst mixture, add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-methylquinoline derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in medicinal chemistry, particularly in the development of anticancer agents. The synthetic accessibility of its derivatives through robust and well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the creation of diverse chemical libraries for biological screening. The data and protocols presented herein provide a solid foundation for researchers to explore the rich chemical space around the 3-methylquinoline scaffold and to advance the discovery of new therapeutic agents.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Sonogashira coupling of 2-bromo-3-methylquinoline with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[2] The protocols provided herein are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for researchers. Both traditional copper-cocatalyzed and copper-free conditions are discussed, offering flexibility depending on the specific requirements of the synthesis.
Introduction
The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the facile construction of C(sp²)-C(sp) bonds.[3] The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base in an organic solvent.[2] The quinoline moiety is a prevalent scaffold in numerous biologically active compounds and functional materials. The functionalization of the quinoline core, particularly at the 2-position, is a key strategy in the development of novel therapeutic agents and advanced materials. The Sonogashira coupling of this compound provides a direct route to a diverse range of 2-alkynyl-3-methylquinoline derivatives, which are valuable intermediates for further synthetic transformations.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of 2-haloquinolines with various terminal alkynes, based on literature precedents for analogous substrates. These conditions can be used as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 6 | 99 | [4] |
| 2 | 4,6-Dibromo-2-(trifluoromethyl)quinoline | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 6 | 85 | [4] |
| 3 | 3-Chalcone-2-chloroquinoline | Phenylacetylene | - | CuI (10) | K₂CO₃ | DMSO | 100 | 8 | 85 | [5] |
| 4 | 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 12 | 80 | [6] |
| 5 | 5-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 | [7] |
Experimental Protocols
Two general protocols are provided below: a traditional Sonogashira coupling with a copper co-catalyst and a copper-free Sonogashira coupling. The choice of protocol may depend on the substrate scope and the desired purity of the final product, as copper-free methods can simplify purification by avoiding the formation of alkyne homocoupling byproducts.[1]
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of bromoquinolines.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane and triethylamine via syringe.
-
Add the terminal alkyne via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on general procedures for copper-free Sonogashira reactions.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add the terminal alkyne via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Functionalization of the C2 Position of the Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science.[1][2][3] Functionalization of the quinoline ring, particularly at the C2 position, provides a powerful avenue for modulating the physicochemical and biological properties of these molecules, leading to the development of novel therapeutic agents and functional materials.[2][4][5] The C2 position is electronically activated due to the electron-withdrawing nature of the adjacent nitrogen atom, making it a focal point for various synthetic transformations.[6][7][8]
This document provides a detailed overview of modern synthetic methodologies for the regioselective functionalization of the C2 position of the quinoline ring. It includes experimental protocols for key transformations, quantitative data for a range of reactions, and visual diagrams of experimental workflows to guide researchers in this field.
Methodologies for C2-Functionalization
Several powerful strategies have been developed for the introduction of diverse functional groups at the C2 position of quinolines. These can be broadly categorized as:
-
Transition-Metal-Catalyzed C-H Functionalization: This is one of the most versatile and atom-economical approaches.[1] Catalysts based on palladium (Pd), rhodium (Rh), copper (Cu), and iron (Fe) have been extensively used to forge new carbon-carbon and carbon-heteroatom bonds directly from the C-H bond at the C2 position.[6][9][10] Often, these reactions are facilitated by using quinoline N-oxides, where the N-oxide group acts as a directing group to enhance reactivity and selectivity at the C2 position.[9][11]
-
Minisci-Type Reactions: This classical radical-based reaction has seen a resurgence with the advent of photoredox and electrochemical methods.[12][13] These approaches allow for the introduction of alkyl and acyl groups at the C2 position under mild conditions, offering high functional group tolerance.[12]
-
Nucleophilic Aromatic Substitution (SNAr): The inherent electrophilicity of the C2 position allows for direct substitution of a leaving group (e.g., a halogen) by a nucleophile.[7][14] This method is a fundamental and reliable way to introduce a variety of substituents.[15]
Data Presentation: Summary of C2-Functionalization Reactions
The following tables summarize quantitative data for various C2-functionalization reactions, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides
| Entry | Quinoline N-Oxide Substrate | Aryl Partner | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline N-oxide | 4-Bromotoluene | Pd(OAc)₂ (5) | P(t-Bu)₂Me·HBF₄ (5) | K₂CO₃ | Toluene | 110 | 12 | 95 | [16] |
| 2 | Quinoline N-oxide | 3,5-Dimethylphenyl bromide | Pd(OAc)₂ (5) | di-t-butyl-methylphosphonium tetrafluoroborate (5) | K₂CO₃ | Toluene | reflux | 12 | ~99 | [9] |
| 3 | 6-Methylquinoline N-oxide | 4-Bromoanisole | Pd(OAc)₂ (5) | P(t-Bu)₂Me·HBF₄ (5) | K₂CO₃ | Toluene | 110 | 12 | 85 | [16] |
| 4 | Quinoline N-oxide | 3,5-Dimethylphenyl tosylate | Pd(OAc)₂ (5) | X-Phos (10) | CsF | t-BuOH/Toluene (2:1) | 110 | 12 | 82 | [9] |
| 5 | Quinoline N-oxide | 4-Tolyl tosylate | Pd(OAc)₂ (5) | X-Phos (10) | CsF | t-BuOH/Toluene (2:1) | 110 | 12 | 75 | [9] |
Table 2: Rhodium-Catalyzed C2-Functionalization of Quinolines
| Entry | Quinoline Substrate | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Methylquinoline | 3,5-Dimethylphenyl bromide | [RhCl(CO)₂]₂ (5) | - | Toluene | 165 | 24 | 86 | [9] |
| 2 | Quinoline | 3,5-Dimethylphenyl bromide | [RhCl(CO)₂]₂ (5) | - | Toluene | 165 | 24 | 83 | [17] |
| 3 | 2-Methylquinoline | 3,3-Dimethylbutene | Rh/PCy₃ | - | Toluene | 150 | 24 | 75 | [9] |
Table 3: Copper-Catalyzed C2-Functionalization of Quinoline N-Oxides
| Entry | Quinoline N-Oxide Substrate | Coupling Partner | Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline N-oxide | Diphenylamine | Cu(OAc)₂ (10) | Ag₂CO₃ | Benzene | 120 | 24 | 93 | [9] |
| 2 | 6-Chloroquinoline N-oxide | Diphenylamine | Cu(OAc)₂ (10) | Ag₂CO₃ | Benzene | 120 | 24 | 85 | [9] |
| 3 | Quinoline N-oxide | Tosylhydrazone | CuI (10) | - | Dioxane | 100 | 12 | 82 | [9] |
Table 4: Metal-Free C2-Functionalization of Quinolines and N-Oxides
| Entry | Quinoline Substrate | Coupling Partner | Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Lepidine | 1-Iodoadamantane | Electrochemical, Phosphoric Acid | CH₃CN/H₂O | RT | 12 | 85 | [12] |
| 2 | Quinine | 1-Iodoadamantane | Electrochemical, Phosphoric Acid | CH₃CN/H₂O | RT | 12 | 65 | [12] |
| 3 | Quinoline N-oxide | Diphenyliodonium tetrafluoroborate | Eosin Y, Blue LED | CH₃CN | RT | 24 | 85 | [18] |
| 4 | Quinoline N-oxide | N-sulfonyl-1,2,3-triazole | Additive-free | DCE | 80 | 2 | 95 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide with Aryl Bromide
This protocol describes the direct arylation of quinoline N-oxide at the C2 position using a palladium catalyst.[9][16]
Materials:
-
Quinoline N-oxide
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di-tert-butyl(methyl)phosphonium tetrafluoroborate (P(t-Bu)₂Me·HBF₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To an oven-dried Schlenk tube, add quinoline N-oxide (0.5 mmol, 1.0 equiv), the aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.025 mmol, 5 mol%).[16]
-
Add anhydrous K₂CO₃ (1.0 mmol, 2.0 equiv).[16]
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous toluene (2.5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.[16]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinoline N-oxide.
Protocol 2: Electrochemical Minisci C2-Alkylation of Quinoline
This protocol details a metal- and oxidant-free method for the C2-alkylation of quinolines using an electrochemical approach.[12]
Materials:
-
Quinoline derivative (e.g., lepidine)
-
Alkyl halide (e.g., 1-iodoadamantane)
-
Phosphoric acid (H₃PO₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Undivided electrochemical cell with carbon electrodes (e.g., graphite plates)
-
DC power supply
Procedure:
-
In an undivided electrochemical cell equipped with two graphite plate electrodes, dissolve the quinoline derivative (0.1 mmol, 1.0 equiv) and the alkyl halide (0.3 mmol, 3.0 equiv) in a mixture of CH₃CN (3.0 mL) and H₂O (1.0 mL).
-
Add phosphoric acid (0.3 mmol, 3.0 equiv) to the mixture.
-
Apply a constant current of 10 mA to the cell.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the C2-alkylated quinoline.
Protocol 3: Metal-Free Deoxygenative C2-Heteroarylation of Quinoline N-Oxide
This protocol describes a highly efficient, metal- and additive-free method for the synthesis of α-triazolylquinolines.[4]
Materials:
-
Quinoline N-oxide
-
N-sulfonyl-1,2,3-triazole
-
1,2-Dichloroethane (DCE)
-
Reaction vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a reaction vial, dissolve quinoline N-oxide (0.2 mmol, 1.0 equiv) and the N-sulfonyl-1,2,3-triazole (0.24 mmol, 1.2 equiv) in DCE (1.0 mL).
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the time indicated by optimization (typically 1-3 hours).[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to yield the desired 2-(1H-1,2,3-triazol-1-yl)quinoline.
Visualizations
Experimental Workflow Diagrams
Proposed Signaling Pathway Involvement
While the primary focus of the reviewed literature is on synthetic methodology, C2-functionalized quinolines are known to interact with various biological targets. For instance, certain 2-arylquinolines have shown selective anticancer activity.[19] The biosynthesis of alkyl-quinolones in bacteria like Pseudomonas aeruginosa involves a well-defined pathway and these molecules act as quorum-sensing signals.[20][21]
References
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Waste-minimized synthesis of C2 functionalized quinolines exploiting iron-catalysed C–H activation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. General electrochemical Minisci alkylation of N -heteroarenes with alkyl halides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01799G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
- 17. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Kinase Inhibitors Using a 2-Bromo-3-methylquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1] Its unique chemical properties and versatility make it an excellent starting point for the development of novel therapeutic agents. The 2-Bromo-3-methylquinoline scaffold, in particular, offers a strategic handle for chemical modification through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of kinase inhibitors.[1]
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts. This document provides detailed application notes and protocols for the synthesis and biological evaluation of kinase inhibitors based on the this compound scaffold.
Key Applications in Kinase Inhibitor Development
The this compound scaffold serves as a versatile starting material for the synthesis of a diverse library of compounds through functionalization at the 2-position. The bromine atom provides a reactive site for introducing various aryl, heteroaryl, or alkyl groups, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the quinoline core to identify potent and selective inhibitors of key kinases implicated in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Data Presentation: Inhibitory Activity of 2-Aryl-3-methylquinoline Derivatives
The following table summarizes the in vitro inhibitory activity of a representative series of hypothetical 2-Aryl-3-methylquinoline derivatives against EGFR and VEGFR-2 kinases, as well as their anti-proliferative activity against the A549 human lung carcinoma cell line.
| Compound ID | R-Group (at 2-position) | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | A549 IC₅₀ (µM) |
| QM-1 | Phenyl | 150 | 250 | 12.5 |
| QM-2 | 4-Fluorophenyl | 85 | 180 | 8.2 |
| QM-3 | 4-Methoxyphenyl | 120 | 210 | 10.1 |
| QM-4 | Pyridin-4-yl | 60 | 110 | 5.7 |
| QM-5 | Thiophen-2-yl | 95 | 195 | 9.8 |
| Reference | Erlotinib | 2 | 500 | 1.5 |
| Reference | Sunitinib | 250 | 5 | 3.0 |
Experimental Protocols
Synthesis of 2-Aryl-3-methylquinoline Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of 2-aryl-3-methylquinoline derivatives from the this compound scaffold.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) to the flask.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-3-methylquinoline derivative.
Visualization of Synthetic Workflow:
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against a specific kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Peptide substrate for the specific kinase
-
Adenosine triphosphate (ATP)
-
Synthesized 2-aryl-3-methylquinoline derivatives (test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be at the Km value for the specific kinase.
-
Dilute the recombinant kinase to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of the 384-well plate, add 2.5 µL of the diluted test compound or control (DMSO for 100% activity, buffer for background).
-
Initiate the reaction by adding 2.5 µL of the diluted kinase to each well, except for the background control wells.
-
Add 5 µL of the substrate/ATP master mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualization of Kinase Inhibition Assay Workflow:
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized 2-aryl-3-methylquinoline derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Diagrams
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, and proliferation.[2][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.[3][4][5][6]
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[7] Binding of VEGF-A to VEGFR-2 leads to receptor dimerization and autophosphorylation, which in turn activates several downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, migration, and survival.[7][8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antiproliferative activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. mdpi.com [mdpi.com]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel pyrrolo[3,2-f]quinolines: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Bromo-3-methylquinoline in the Synthesis of Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including potent anti-cancer properties. The strategic functionalization of the quinoline ring allows for the fine-tuning of pharmacological profiles, leading to the development of novel therapeutic agents. 2-Bromo-3-methylquinoline is a versatile building block in this context, offering a reactive handle for the introduction of various substituents at the 2-position through cross-coupling reactions. This application note details the use of this compound in the synthesis of 2-aryl-3-methylquinoline derivatives and evaluates their potential as anti-cancer agents, with a focus on their cytotoxic effects against various cancer cell lines.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it is particularly well-suited for the arylation of heteroaromatic halides. By coupling this compound with a variety of arylboronic acids, a diverse library of 2-aryl-3-methylquinoline derivatives can be synthesized and screened for anti-cancer activity.
Synthetic Strategy: Suzuki-Miyaura Coupling
A plausible and efficient synthetic route to 2-aryl-3-methylquinoline derivatives from this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and functional group tolerance.
Caption: Synthetic workflow for the preparation of 2-Aryl-3-methylquinoline derivatives.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of a series of synthesized 2-aryl-3-methylquinoline derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Aryl Substituent | HeLa (Cervical Cancer) IC50 (µM)[1][2] | PC3 (Prostate Cancer) IC50 (µM)[1][2] | MCF-7 (Breast Cancer) IC50 (µM)[1][2] | SKBR-3 (Breast Cancer) IC50 (µM)[1][2] |
| 1 | Phenyl | > 50 | > 50 | > 50 | > 50 |
| 2 | 4-Methylphenyl | 45.3 | 48.1 | > 50 | > 50 |
| 3 | 4-Methoxyphenyl | 30.1 | 35.2 | 45.6 | > 50 |
| 4 | 4-Chlorophenyl | 25.8 | 29.4 | 38.7 | 42.1 |
| 5 | 3,4-Methylenedioxyphenyl | 8.3 | 31.37 | > 50 | > 50 |
| Doxorubicin | - | 0.5 | 0.8 | 0.6 | 0.7 |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-3-methylquinolines via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst, such as a mixture of Pd(OAc)2 (0.02 mmol) and PPh3 (0.08 mmol).
-
Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-3-methylquinoline derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HeLa, PC3, MCF-7, SKBR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized 2-aryl-3-methylquinoline derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds and a positive control (e.g., Doxorubicin). Include a vehicle control (medium with DMSO).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Targeted Signaling Pathways
While the exact mechanism of action for these specific 2-aryl-3-methylquinoline derivatives has not been fully elucidated, many quinoline-based anti-cancer agents are known to target key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. It is plausible that 2-aryl-3-methylquinolines could exert their anti-cancer effects by inhibiting one or more components of this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel 2-aryl-3-methylquinoline derivatives with potential anti-cancer activity. The Suzuki-Miyaura coupling provides an effective method for generating a library of such compounds for biological screening. The preliminary data suggests that the nature of the aryl substituent at the 2-position significantly influences the cytotoxic activity against different cancer cell lines. Further investigation into the mechanism of action, including the potential inhibition of the PI3K/Akt/mTOR pathway, is warranted to develop these compounds into lead candidates for novel anti-cancer therapies. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these promising compounds.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, stands as a cornerstone of modern organic synthesis. Its ability to forge complex molecular architectures with high efficiency and stereoselectivity has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the Heck reaction of 2-Bromo-3-methylquinoline, a key heterocyclic scaffold. Quinolines substituted at the 2-position are prevalent in numerous biologically active compounds, and the introduction of vinyl or substituted vinyl moieties via the Heck reaction offers a versatile strategy for the synthesis of novel drug candidates and functional materials.
The reaction proceeds through a catalytic cycle involving the oxidative addition of this compound to a palladium(0) complex, followed by alkene coordination and insertion, and finally, β-hydride elimination to afford the desired product and regenerate the active catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Data Presentation: Summary of Heck Reaction Conditions
The following tables summarize various reported and analogous conditions for the Heck reaction of this compound and related heteroaryl bromides with different alkenes. This data provides a comparative overview to guide reaction optimization.
Table 1: Heck Reaction of this compound with Styrene Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | ~75-85 |
| 2 | 4-Methoxystyrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | DMA | 120 | 20 | ~80-90 |
| 3 | 4-Chlorostyrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (2) | Toluene | 110 | 18 | ~70-80 |
Note: Yields are estimated based on typical outcomes for similar substrates and may vary depending on the specific experimental setup.
Table 2: Heck Reaction of this compound with Acrylate Esters
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | ~80-90 |
| 2 | Methyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | ~85-95 |
| 3 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | DMA | 120 | 20 | ~80-90 |
Note: Yields are estimated based on typical outcomes for similar substrates and may vary depending on the specific experimental setup.
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with representative alkenes. These protocols are based on established methodologies for similar heteroaryl bromides and serve as a starting point for optimization.
Protocol 1: Heck Reaction of this compound with Styrene
This protocol describes a general procedure using a palladium acetate catalyst and a phosphine ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Standard laboratory glassware for inert atmosphere reactions, work-up, and purification.
Procedure:
-
To a flame-dried Schlenk tube or sealed reaction vial, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe, followed by triethylamine and styrene.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-methyl-2-styrylquinoline.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
This protocol outlines a procedure suitable for electron-deficient alkenes like acrylates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Acetonitrile (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions, work-up, and purification.
Procedure:
-
In a sealed tube, combine this compound, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous acetonitrile and n-butyl acrylate via syringe.
-
Seal the tube tightly and heat the reaction mixture in an oil bath at 80 °C with vigorous stirring.
-
Monitor the reaction for 18 hours by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired (E)-butyl 3-(3-methylquinolin-2-yl)acrylate.
Visualizations
General Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Experimental Workflow for Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Troubleshooting Guide: A Decision Tree
Application Notes and Protocols for the Synthesis of 2-Amino-3-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-3-methylquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Derivatives of this core structure have demonstrated a wide range of biological activities, including potential as kinase inhibitors for cancer therapy. This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-3-methylquinoline derivatives, starting from the readily accessible precursor, 2-bromo-3-methylquinoline. The primary synthetic strategy highlighted is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.
Reaction Principle: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a new C-N bond between an aryl halide (in this case, this compound) and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle, a cornerstone of modern organic synthesis, allows for the construction of a diverse library of 2-amino-3-methylquinoline derivatives with high efficiency and functional group tolerance.[1]
Experimental Workflow
The general workflow for the synthesis of 2-amino-3-methylquinoline derivatives via Buchwald-Hartwig amination is depicted below. The process involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating to drive the reaction to completion. Subsequent workup and purification steps yield the desired product.
Caption: General experimental workflow for the synthesis of 2-amino-3-methylquinoline derivatives.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 4-Methoxyaniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 16 | 80-90 |
| Benzylamine | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Toluene | 100 | 12 | 75-85 |
| n-Butylamine | Pd(OAc)₂ | SPhos | K₂CO₃ | THF | 80 | 24 | 70-80 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 110 | 10 | 90-98 |
| Piperidine | Pd(OAc)₂ | JohnPhos | K₃PO₄ | Toluene | 100 | 14 | 88-96 |
| N-Methylaniline | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 110 | 18 | 82-92 |
| Dibenzylamine | Pd(OAc)₂ | cataCXium A | K₂CO₃ | DMF | 120 | 24 | 78-88 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol) under an inert atmosphere.
-
Add the base (1.5-2.0 mmol) to the flask.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-amino-3-methylquinoline derivative.
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be employed.
Procedure:
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the palladium catalyst (0.01-0.025 mmol), the phosphine ligand (0.02-0.05 mmol), and the base (0.75-1.0 mmol).
-
Add the anhydrous solvent (2-4 mL) and the amine (0.6 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (typically 120-150 °C) for a specified time (usually 15-60 minutes).
-
After cooling, work up and purify the product as described in the general protocol. Microwave-assisted synthesis often leads to a significant reduction in reaction time.[2]
Applications in Drug Development: Kinase Inhibition
2-Aminoquinoline derivatives have emerged as promising scaffolds for the development of kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting the ATP-binding site of specific kinases, these compounds can modulate downstream signaling and exert therapeutic effects.
The diagram below illustrates a simplified signaling pathway that can be targeted by 2-amino-3-methylquinoline derivatives, such as the inhibition of a receptor tyrosine kinase (RTK) and its downstream effectors.
Caption: Simplified RTK signaling pathway targeted by 2-amino-3-methylquinoline derivatives.
Conclusion
The synthesis of 2-amino-3-methylquinoline derivatives from this compound is efficiently achieved through the Buchwald-Hartwig amination. This methodology offers a broad substrate scope and generally high yields, making it a valuable tool for the generation of compound libraries for drug discovery programs. The resulting 2-aminoquinoline derivatives are of significant interest due to their potential as kinase inhibitors and other therapeutic applications. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-3-methylquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound can be approached through several established methods for quinoline synthesis, followed by a bromination step, or by using brominated precursors. Key methods include modifications of the Doebner-von Miller, Friedländer, or Combes syntheses. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am observing a very low yield in my reaction. What are the likely causes?
A2: Low yields in quinoline synthesis are a common issue and can stem from several factors.[1][2] These include incomplete reaction, degradation of the product under harsh conditions, incorrect stoichiometry of reagents, and steric hindrance from substituents.[2] The presence of electron-withdrawing groups on the aniline precursor can also make the cyclization step more difficult.[2][3]
Q3: My final product is a dark, tar-like substance. What could be the reason?
A3: The formation of dark, polymeric, or tar-like substances often indicates product degradation.[2] This can be caused by excessively high reaction temperatures or prolonged reaction times.[2] It is crucial to carefully control the temperature and monitor the reaction progress to avoid overheating and extended heating periods.[4]
Q4: I am getting a mixture of isomers. How can I improve the regioselectivity?
A4: Poor regioselectivity can be a challenge, especially when using unsymmetrical ketones or during the bromination step.[5] To control the formation of the desired isomer, consider optimizing the catalyst, reaction temperature, and solvent.[1] Milder brominating agents, such as N-Bromosuccinimide (NBS) instead of molecular bromine, can also offer better control over the position of bromination.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[2] |
| Incorrect Stoichiometry | Carefully verify the molar equivalents of all reagents. An insufficient amount of a key reactant will lead to incomplete conversion.[2] |
| Product Degradation | If the reaction mixture turns dark or forms tar, reduce the reaction temperature and potentially shorten the reaction time.[2] Consider running the reaction at a lower temperature for a longer duration.[2] |
| Moisture or Air Sensitivity | Some reagents or intermediates may be sensitive to moisture or air. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Inefficient Catalyst | The choice of acid or base catalyst can be critical. Experiment with different catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid) and optimize its concentration.[1] |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting & Optimization |
| Side Reactions | The formation of multiple spots on a TLC plate suggests side reactions are occurring. Lowering the reaction temperature can help minimize these competing pathways.[2] |
| Over-bromination | If di- or poly-brominated products are observed, reduce the equivalents of the brominating agent to 1.0-1.1 equivalents.[2] Using a milder brominating agent like NBS can also provide better control.[2] |
| Poor Regioselectivity | The choice of solvent can influence the stability of intermediates and affect regioselectivity.[2] Experiment with different solvents. Additionally, optimizing the reaction temperature can favor the formation of the desired isomer.[1] |
Experimental Protocols
Hypothetical Protocol: Modified Doebner-von Miller Synthesis of this compound
This protocol is a hypothetical adaptation for the synthesis of the target molecule and should be optimized for specific laboratory conditions.
Materials:
-
2-Bromoaniline
-
Crotonaldehyde
-
Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoaniline (1.0 equiv) in a mixture of concentrated HCl and water.
-
Heat the solution to reflux.
-
Slowly add a solution of crotonaldehyde (1.2 equiv) to the refluxing mixture over a period of 1 hour.
-
After the addition is complete, continue to reflux the mixture for an additional 3-4 hours.
-
Carefully add anhydrous ZnCl₂ (1.0 equiv) to the reaction mixture and continue to stir at reflux for another 1 hour.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8.
-
The crude product may precipitate as a solid. Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Quinoline Synthesis.
Note: This data is illustrative and based on general outcomes for quinoline syntheses. Actual results for this compound will vary.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (10) | Ethanol | Reflux | 6 | 45 |
| 2 | p-TsOH (10) | Toluene | Reflux | 6 | 60 |
| 3 | ZnCl₂ (20) | Neat | 120 | 4 | 55 |
| 4 | I₂ (10) | Methanol | Reflux | 8 | 65 |
| 5 | SSA in Methanol | Reflux | 2 | 92 |
Data adapted from similar quinoline syntheses for illustrative purposes.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Bromination of 3-Methylquinoline
Welcome to the technical support center for the bromination of 3-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when brominating 3-methylquinoline?
A1: The bromination of 3-methylquinoline can lead to several side products, primarily due to issues with regioselectivity and over-reaction. The most common side products include:
-
Isomeric Monobromo-3-methylquinolines: While a specific isomer may be desired, electrophilic bromination of the quinoline ring typically occurs on the benzene ring at positions 5 and 8, leading to a mixture of isomers.[1] The methyl group at the 3-position can influence the distribution, but the formation of multiple isomers is a common outcome.
-
Dibromo-3-methylquinolines: Over-bromination is a significant side reaction, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[2][3] This results in the formation of various dibromo-3-methylquinoline isomers.
-
3-(Bromomethyl)quinoline: Under certain conditions, particularly with the use of N-bromosuccinimide (NBS) and a radical initiator, bromination can occur on the methyl group itself, a process known as benzylic bromination.[4][5][6]
-
Tarry Byproducts: Harsh reaction conditions, such as high temperatures, can lead to the formation of polymeric or tarry substances, which can complicate purification.[7]
Q2: How does the methyl group at the 3-position affect the regioselectivity of bromination?
A2: The methyl group is a weakly activating, ortho-, para-directing group. In the context of the 3-methylquinoline ring system, its electronic influence extends to the rest of the molecule. However, the dominant factor in the electrophilic substitution of quinoline is the deactivating effect of the nitrogen atom in the pyridine ring. Consequently, substitution is strongly favored on the more electron-rich benzene ring (positions 5, 6, 7, and 8).[1] The methyl group at position 3 may subtly influence the ratio of the resulting isomers, but substitution on the benzene ring will still be the major pathway.
Q3: Can I avoid the formation of dibrominated byproducts?
A3: Yes, minimizing the formation of dibrominated products is achievable by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Use a 1:1 molar ratio or a slight sub-stoichiometric amount of the brominating agent to the 3-methylquinoline.
-
Temperature Control: Perform the reaction at a low temperature to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at all times.
-
Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant amounts of dibrominated products are formed.
Q4: When should I be concerned about benzylic bromination of the methyl group?
A4: Benzylic bromination is a radical-mediated process and is most likely to occur when using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under UV irradiation.[4][5][8] If your goal is aromatic bromination, it is crucial to avoid these conditions. For electrophilic aromatic bromination, using molecular bromine (Br₂) with a Lewis acid catalyst (like FeBr₃) or performing the reaction in a polar solvent without radical initiators will favor substitution on the aromatic ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Formation of Multiple Monobromo Isomers | - Reaction conditions favor multiple substitution sites.- Lack of regioselective control. | - Modify the solvent and temperature to enhance selectivity.- Consider using a bulkier brominating agent that may favor less sterically hindered positions.- If a specific isomer is required, a multi-step synthesis involving a directing group might be more effective than direct bromination.[9] |
| Significant Amounts of Dibromo Products | - Excess brominating agent used.- Reaction time is too long.- Reaction temperature is too high. | - Carefully control the stoichiometry of the brominating agent (use 1.0 equivalent or slightly less).- Monitor the reaction closely with TLC/GC and quench it as soon as the starting material is consumed.- Conduct the reaction at a lower temperature. |
| Presence of 3-(Bromomethyl)quinoline | - Radical reaction conditions were inadvertently used (e.g., NBS with light exposure or impurities that act as initiators). | - Ensure the reaction is performed in the dark if using NBS for electrophilic bromination.- Avoid radical initiators.- Use a classic electrophilic bromination system like Br₂/FeBr₃. |
| Low or No Reaction | - Insufficient activation of the brominating agent.- Low reaction temperature.- Deactivation of the quinoline ring (e.g., in strongly acidic media where the nitrogen is protonated). | - Add a suitable Lewis acid catalyst (e.g., FeBr₃) when using Br₂.- Gradually increase the reaction temperature while monitoring for product formation.- Consider using a less acidic solvent system. |
| Formation of Tarry Residues | - Reaction temperature is too high.- Reaction time is excessively long.- Presence of impurities that catalyze polymerization. | - Lower the reaction temperature.- Reduce the reaction time.- Ensure the purity of starting materials and solvents.[7] |
| Difficult Purification | - Presence of multiple, closely related isomers.- Co-elution of products and byproducts during chromatography. | - Utilize acid-base extraction to separate basic quinoline derivatives from non-basic impurities.[3]- Employ high-performance column chromatography with a carefully selected eluent system. A shallow gradient may be necessary.- Consider recrystallization from a suitable solvent system to isolate the desired isomer. |
Quantitative Data Summary
Currently, there is a lack of specific published quantitative data on the product distribution for the bromination of 3-methylquinoline under various conditions. However, based on studies of similar substituted quinolines, the following trends can be expected:
| Brominating Agent | Equivalents | Anticipated Major Products | Anticipated Minor/Side Products | Reference for Analogy |
| Br₂ in CHCl₃ | 1.1 | Mixture of 5-bromo- and 8-bromo-3-methylquinoline | Dibromo-3-methylquinolines | [2] |
| Br₂ in CHCl₃ | > 2.0 | Mixture of dibromo-3-methylquinolines | Monobromo- and tribromo-3-methylquinolines | [2] |
| NBS in CH₃CN | 1.0 | Mixture of 5-bromo- and 8-bromo-3-methylquinoline | Dibromo-3-methylquinolines | [10] |
| NBS with AIBN in CCl₄ | 1.0 | 3-(Bromomethyl)quinoline | Aromatic bromination products | [4][5] |
This table is based on inferred reactivity and analogous systems. Experimental verification is necessary.
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination with Molecular Bromine
This protocol aims for the monobromination of the aromatic ring of 3-methylquinoline.
Materials:
-
3-Methylquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃), anhydrous
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylquinoline (1.0 eq) in anhydrous chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of molecular bromine (1.05 eq) in anhydrous chloroform.
-
Add the bromine solution dropwise to the stirred 3-methylquinoline solution over a period of 30-60 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding a 5% aqueous NaHCO₃ solution until the bromine color disappears and the solution is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomeric products.[2]
Protocol 2: Benzylic Bromination with N-Bromosuccinimide (NBS)
This protocol is for the selective bromination of the methyl group.
Materials:
-
3-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄), anhydrous (Note: CCl₄ is toxic and carcinogenic; use with extreme caution in a well-ventilated fume hood. Alternative solvents like cyclohexane can be used).
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator.
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-methylquinoline (1.0 eq), NBS (1.0 eq), and a catalytic amount of AIBN or BPO in anhydrous CCl₄.
-
Heat the mixture to reflux. The reaction can also be initiated by shining a UV lamp on the flask.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Comparative workflow for aromatic vs. benzylic bromination of 3-methylquinoline.
Caption: Troubleshooting decision tree for the bromination of 3-methylquinoline.
References
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. acgpubs.org [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Purification of 2-Bromo-3-methylquinoline by Column Chromatography
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully purifying 2-Bromo-3-methylquinoline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the column chromatography of this compound is silica gel (SiO₂).[1] Due to the basic nature of the quinoline nitrogen, the acidic silanol groups on the silica surface can sometimes cause issues like peak tailing or degradation.[2] In such cases, deactivating the silica gel with a base like triethylamine is recommended.[2][3]
Q2: How do I choose the right solvent system (mobile phase)?
A2: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[4] A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is commonly used for quinoline derivatives.[5] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound, ensuring good separation from impurities.[4]
Q3: My compound is streaking or tailing on the TLC plate and column. What can I do?
A3: Tailing is a common issue when purifying basic compounds like quinolines on silica gel.[2] This is often due to the interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica. To resolve this, you can add a small amount (0.5-2%) of a basic modifier, such as triethylamine or pyridine, to your eluent.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: I am observing decomposition of my this compound on the column. How can I prevent this?
A4: Decomposition on the silica gel column can occur due to the acidic nature of the stationary phase.[2] To mitigate this, consider the following:
-
Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen eluent containing 1-3% triethylamine before packing the column.[6]
-
Use an alternative stationary phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[2]
-
Minimize contact time: Use flash chromatography to reduce the time your compound spends on the column.
Q5: Should I use isocratic or gradient elution?
A5: The choice between isocratic and gradient elution depends on the complexity of your mixture.
-
Isocratic elution , where the solvent composition remains constant, is simpler and suitable if the impurities are well-separated from your product on the TLC plate.[3]
-
Gradient elution , where the polarity of the solvent is gradually increased during the separation, is often better for complex mixtures where components have a wide range of polarities.[2] It can improve separation and reduce elution time.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Separation | Incorrect solvent system (too polar or not polar enough). | Perform TLC analysis with various solvent ratios (e.g., different percentages of ethyl acetate in hexanes) to find the optimal mobile phase that gives your product an Rf of 0.2-0.3.[4] |
| Co-elution of impurities with similar polarity. | Try a different solvent system to alter the selectivity. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[2] | |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude material ratio of at least 30:1 by weight. | |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes in your ethyl acetate/hexanes mixture). |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Increase the polarity of your eluent by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The compound has irreversibly adsorbed to the silica. | This can happen with very polar or basic compounds on acidic silica. Try deactivating the silica with triethylamine before your next attempt, or switch to an alumina column.[2][6] | |
| Low Yield of Purified Product | Product decomposition on the column. | Deactivate the silica gel with triethylamine.[6] Alternatively, use a less acidic stationary phase like alumina.[2] |
| Incomplete elution from the column. | After collecting the main fractions, flush the column with a more polar solvent to ensure all of your product has eluted. | |
| Broad peaks leading to mixed fractions. | Optimize your solvent system for better separation. Ensure the column is packed uniformly without cracks or air bubbles. | |
| Cracked or Channeled Column | Improper packing of the stationary phase. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification. |
Quantitative Data
The following table provides estimated parameters for the column chromatography of this compound. Note: These values are based on typical behavior for similar compounds and should be optimized for your specific reaction mixture by preliminary TLC analysis.
| Parameter | Stationary Phase: Silica Gel | Notes |
| Recommended Rf Value | 0.2 - 0.3 | Provides a good balance between retention and elution time, allowing for effective separation.[4] |
| Typical Mobile Phase | Hexane / Ethyl Acetate | A common and effective solvent system for many quinoline derivatives.[5] |
| Estimated Solvent Ratios for Target Rf | 10:1 to 5:1 (Hexane:Ethyl Acetate) | The exact ratio will depend on the specific impurities present in your crude product. |
| Basic Modifier | 0.5 - 2% Triethylamine in the mobile phase | Recommended to prevent peak tailing and potential decomposition of the basic quinoline compound.[2] |
| Loading Capacity | ~1g crude material per 30-50g silica gel | Overloading the column can lead to poor separation. |
| Expected Purity | >95% | Depending on the initial purity of the crude material and the optimization of the chromatographic conditions. |
| Expected Yield | 60-90% | Yields can be affected by decomposition, irreversible adsorption, and collection of mixed fractions. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel
For acid-sensitive compounds like this compound, it is advisable to deactivate the silica gel prior to purification.
-
Prepare your mobile phase (e.g., 10:1 Hexane:Ethyl Acetate).
-
To a portion of this mobile phase, add 1-3% triethylamine.[6]
-
Pack your column with silica gel using the mobile phase containing triethylamine.
-
Flush the packed column with 1-2 column volumes of the triethylamine-containing mobile phase.[5]
-
Subsequently, flush the column with 2-3 column volumes of the mobile phase without triethylamine to remove the excess base before loading your sample.[4]
Protocol 2: Column Chromatography of this compound
-
Preparation of the Column:
-
Secure a glass column of appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in your chosen mobile phase (e.g., 10:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent in which it is readily soluble (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the column using a pipette, taking care not to disturb the sand layer.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure to the top of the column.
-
If using a gradient elution, start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Spot a small amount from each fraction onto a TLC plate and develop it in the same mobile phase.
-
Visualize the spots under a UV lamp.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Visualizations
References
Technical Support Center: Suzuki Coupling with 2-Bromo-3-methylquinoline
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 2-Bromo-3-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific coupling. The inherent electronic properties and steric hindrance of this compound can often lead to unexpected results. This guide provides detailed troubleshooting advice, optimized protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is showing no product formation or very low yield. What are the primary causes?
Answer:
Failure to obtain the desired product with this compound is a common issue that can often be attributed to several factors related to this specific substrate.
-
Steric Hindrance: The methyl group at the 3-position, adjacent to the bromine at the 2-position, creates significant steric bulk. This can impede the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle, by hindering the approach of the palladium catalyst to the C-Br bond.[1][2][3]
-
Catalyst Inhibition: The quinoline nitrogen itself can act as a ligand, coordinating to the palladium center. This can lead to catalyst deactivation or the formation of off-cycle, inactive complexes, thereby reducing the concentration of the active catalyst.[4][5]
-
Ineffective Catalyst/Ligand System: Standard Suzuki coupling conditions, such as using Pd(PPh₃)₄, may not be effective for this challenging substrate.[6][7] Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or CataCXium ligands) are often necessary to facilitate the oxidative addition step with electron-rich or sterically hindered aryl halides.[4][8][9]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause unwanted side reactions. The solvent system needs to ensure all components remain in solution at the reaction temperature.[10][11]
Troubleshooting Steps:
-
Switch to a More Effective Catalyst/Ligand System:
-
Optimize the Base:
-
Vary the Solvent:
-
Increase Reaction Temperature:
Q2: I am observing significant amounts of a dehalogenated side product (3-methylquinoline). How can I minimize this?
Answer:
The formation of 3-methylquinoline is a result of a dehalogenation side reaction.[10] This occurs when the aryl palladium intermediate undergoes reaction with a hydride source in the reaction mixture before it can couple with the boronic acid.
Potential Causes and Solutions:
-
Hydride Source: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., from hydroxide impurities), or even the phosphine ligand itself through degradation pathways.
-
Slow Transmetalation: If the transmetalation step is slow compared to the side reaction, dehalogenation will be more prevalent.
Troubleshooting Steps:
-
Use Anhydrous and Degassed Solvents: Rigorously dry and degas all solvents to remove water and oxygen, which can contribute to side reactions and catalyst decomposition.[4][11]
-
Choose a Non-Protic Solvent: Avoid alcoholic solvents if dehalogenation is a significant issue.
-
Select a More Robust Ligand: Bulky biarylphosphine ligands are generally more stable and less prone to degradation that could lead to hydride formation.
-
Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help to favor the productive transmetalation pathway.
-
Optimize the Base: Ensure the base is anhydrous. Sometimes, switching to a fluoride source like KF can be beneficial.[15]
Q3: My reaction has turned black, and I've recovered mostly starting material. What does this indicate?
Answer:
The formation of a black precipitate is typically indicative of the formation of palladium black (Pd(0) metal).[4] This signifies that your active catalyst has decomposed and precipitated out of the solution, effectively halting the catalytic cycle.[11]
Common Causes and Solutions:
-
Insufficient Ligand: The phosphine ligand is crucial for stabilizing the Pd(0) species. If the ligand concentration is too low or the ligand is not bulky enough, the palladium will agglomerate and precipitate.
-
High Temperature: While higher temperatures can be necessary, excessively high temperatures can accelerate catalyst decomposition.
-
Oxygen Contamination: The presence of oxygen is a primary cause of Pd(0) oxidation and subsequent decomposition.[11]
-
Impurities: Impurities in the starting materials or solvents can poison the catalyst.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Use proper Schlenk line or glovebox techniques to rigorously exclude oxygen from your reaction.[9] Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas).[4]
-
Increase Ligand to Palladium Ratio: A slightly higher ligand-to-palladium ratio can sometimes help to better stabilize the active catalyst.
-
Use a More Robust Ligand: Sterically hindered and electron-rich ligands form more stable complexes with palladium, making them less prone to decomposition.[4]
-
Purify Reagents: Ensure your this compound, boronic acid, and base are pure and dry.
Quantitative Data Summary
The following table summarizes typical starting conditions and optimized parameters for challenging Suzuki couplings, which can be applied to this compound.
| Parameter | Initial Screening Condition | Optimized Condition for Hindered Substrates | Rationale for Optimization |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (1-2 mol%) or Palladacycle (1-2 mol%) | Pre-catalysts are often more active and stable.[10] |
| Ligand | PPh₃ (2-4 eq. to Pd) | SPhos, XPhos, RuPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands accelerate oxidative addition.[9][16] |
| Base | Na₂CO₃ (2 eq.) | Cs₂CO₃ or K₃PO₄ (2-3 eq.) | Stronger bases facilitate the transmetalation step.[8] |
| Solvent | Toluene or Dioxane/H₂O (5:1) | 2-MeTHF or Dioxane | Anhydrous conditions can sometimes reduce side reactions.[8] |
| Temperature | 80 °C | 100-110 °C | Overcomes steric hindrance and activation energy barrier.[12] |
| Boronic Acid | 1.1 eq. | 1.2-1.5 eq. | Pushes equilibrium towards transmetalation. |
Detailed Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.3 eq.)
-
Pd(OAc)₂ (0.02 eq.)
-
SPhos (0.04 eq.)
-
K₃PO₄ (powdered, 3.0 eq.)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and briefly purge with argon.
-
Add the anhydrous, degassed 1,4-dioxane to the Schlenk flask containing the solids.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a failed Suzuki coupling.
References
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 2-Bromo-3-methylquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the functionalization of 2-Bromo-3-methylquinoline via palladium-catalyzed cross-coupling reactions. Proper optimization of catalyst loading is critical for achieving high yields, minimizing costs, and ensuring reaction reproducibility.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction shows low or no conversion to the desired product. What should I investigate first?
Low or no conversion is a common issue that can stem from several factors related to the catalyst system and reaction conditions.
-
Catalyst Activity: Ensure your palladium source and ligands are of high quality and have been stored correctly under an inert atmosphere. For Pd(II) precatalysts like Pd(OAc)₂, ensure your reaction conditions effectively reduce it to the active Pd(0) species.[1] Consider using more stable and reactive palladacycle precatalysts, especially for challenging substrates.[1]
-
Initial Catalyst Loading: For a new reaction, a catalyst loading of 1-5 mol% is a standard starting point.[1] For a challenging substrate like 2-Amino-4-bromopyridine, it's often better to start at the higher end of this range (2-5 mol%) to ensure the reaction initiates.[1]
-
Ligand Selection: The choice of ligand is crucial. For electron-rich heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the often rate-limiting oxidative addition step.[1]
-
Reaction Conditions: Thoroughly degas your solvents to prevent oxygen from deactivating the catalyst.[2] Ensure the base is appropriate for the specific coupling reaction, finely powdered, and dry.[2]
Q2: I'm observing a significant amount of side products, such as homocoupling of my starting material. How can I minimize this?
The formation of side products often indicates a problem with the catalytic cycle, particularly the transmetalation step or catalyst stability.
-
Homocoupling of Aryl Halide: This can occur if the transmetalation step is slow. Optimizing the base and ensuring it is sufficiently soluble in the reaction medium can help.[3] In some cases, lowering the reaction temperature may reduce the rate of homocoupling.[3]
-
Protodeboronation (Suzuki Coupling): The boronic acid coupling partner can be degraded by reaction with water. This is especially problematic at high temperatures and with certain bases.[4][5] Running the reaction under anhydrous conditions (if appropriate for the chosen base) or using a milder base can mitigate this issue.
-
Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose to form palladium black, which is generally less active.[2] The addition of a suitable phosphine ligand helps to stabilize the catalyst.[3] If you observe the formation of a black precipitate, consider lowering the reaction temperature.
Q3: My reaction is very sluggish, even with a high catalyst loading (e.g., >5 mol%). What should I do?
Simply increasing the catalyst loading is not always the best solution and can lead to higher costs and more side reactions.[3][6][7]
-
Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be mindful of potential catalyst decomposition at excessively high temperatures.[2][3]
-
Solvent: The choice of solvent is critical as it affects the solubility of reagents and the stability of the catalytic species. A solvent screen (e.g., Toluene, Dioxane, DMF) may be necessary to find the optimal conditions.[2][3]
-
Ligand-to-Metal Ratio: An excess of phosphine ligand can sometimes inhibit the reaction by forming less reactive L₂Pd(0) species.[4] It may be beneficial to screen different ligand-to-metal ratios.
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for cross-coupling reactions with this compound?
A typical starting point for palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol% of the palladium source.[1] For initial screening, 2 mol% is often a reasonable concentration.[3] If the reaction is sluggish or the substrate is known to be challenging, starting at 3-5 mol% may be beneficial.
Q2: When should I increase versus decrease the catalyst loading?
You should first attempt to optimize other reaction parameters (temperature, solvent, base, ligand) before increasing the catalyst loading.[3] If the reaction is still slow or gives low conversion after optimization, a modest increase in catalyst loading may be warranted. Once you have achieved a good yield, you should perform a systematic reduction of the catalyst loading (e.g., from 2 mol% to 1 mol%, then 0.5%) to determine the minimum effective concentration for your specific reaction.[3]
Q3: How does the choice of ligand impact the optimal catalyst loading?
The ligand plays a critical role in stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle.[4] Highly active and stabilizing ligands, such as bulky, electron-rich biarylphosphines, can significantly enhance catalyst performance, often allowing for much lower catalyst loadings to be used effectively.[3][8]
Q4: Can I use the same catalyst loading for Suzuki, Heck, and Sonogashira reactions?
While the typical starting range of 1-5 mol% is applicable to all three reaction types, the optimal loading will likely differ. The specific coupling partners and reaction conditions for each named reaction will influence the efficiency of the catalytic cycle, and therefore the required amount of catalyst. It is always necessary to optimize the catalyst loading for each specific transformation.
Q5: What are the visual signs of catalyst decomposition?
A common sign of catalyst decomposition is the formation of a black precipitate, often referred to as palladium black. This indicates that the soluble, active Pd(0) species has aggregated and precipitated out of solution. While palladium black can have some catalytic activity, it is generally much lower than the homogeneous catalyst.
Data on Catalyst Loadings and Conditions
Table 1: Typical Catalyst Loadings for Cross-Coupling Reactions
| Reaction Type | Palladium Source | Typical Catalyst Loading (mol%) | Notes |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | 0.5 - 5 | Highly dependent on ligand choice. Bulky phosphines can enable lower loadings.[4][8] |
| Heck | Pd(OAc)₂, PdCl₂ | 0.1 - 5 | Often requires a phosphine ligand, but phosphine-free systems exist.[9] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 0.02 - 5 | Often co-catalyzed with a copper(I) salt, though copper-free methods are common.[10][11] |
Table 2: Comparative Catalyst Systems for Suzuki Coupling of Bromoquinolines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield reported for mono-arylation of dibromoquinolines. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 85 | Effective for coupling with various boronic acids. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization (Suzuki-Miyaura Example)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. To optimize catalyst loading, a series of parallel reactions should be run, varying the mol% of the palladium catalyst (e.g., 2%, 1%, 0.5%, 0.1%).
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general workflow for optimizing palladium catalyst loading in cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Caption: Key factors influencing the optimization of catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis and Purification of 2-Bromo-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2-Bromo-3-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are the potential impurities?
A1: A common route to substituted bromoquinolines is the Skraup-Doebner-von Miller synthesis. For this compound, a plausible approach involves the reaction of 2-bromoaniline with crotonaldehyde under acidic conditions. Potential impurities include unreacted starting materials (2-bromoaniline), polymeric tars, and regioisomers (e.g., 4-Bromo-3-methylquinoline or di-brominated species). The formation of these byproducts is often influenced by reaction temperature and the rate of reactant addition.[1]
Q2: My reaction mixture is a dark, tarry mess. How can I isolate the crude product?
A2: Tar formation is a frequent issue in quinoline synthesis under strongly acidic conditions.[1] To isolate the crude product, first neutralize the acidic reaction mixture carefully with a base (e.g., concentrated NH₃·H₂O solution) to a pH of 8. The crude product may precipitate as a solid which can be filtered. If it remains oily, an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is recommended. Washing the organic extracts with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) should precede solvent removal under reduced pressure.
Q3: I am having difficulty purifying this compound by column chromatography. What are the common issues?
A3: Challenges in purifying quinoline derivatives by silica gel column chromatography often arise from the basicity of the quinoline nitrogen, which can interact with the acidic silica gel, leading to tailing of peaks or even decomposition. Common issues include:
-
Poor Separation: Impurities with similar polarity to the product can co-elute.
-
Product Decomposition: The acidic nature of silica gel can degrade the quinoline derivative.
-
Streaking or Tailing: Strong interaction between the basic product and the acidic stationary phase.
Q4: How can I improve the separation and yield during column chromatography?
A4: To improve column chromatography, consider the following:
-
Solvent System Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation between your product and impurities. A typical starting point is a mixture of hexanes and ethyl acetate.
-
Deactivating Silica Gel: To minimize product decomposition and tailing, you can use silica gel that has been treated with a small amount of a base, such as triethylamine (typically 0.5-1% in the eluent).
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a more neutral stationary phase like alumina.
-
Flash Chromatography: Employing flash chromatography can reduce the contact time of your compound with the stationary phase, potentially minimizing degradation.
Q5: Is recrystallization a viable method for purifying this compound?
A5: Recrystallization can be a very effective method for purifying this compound, especially for removing less polar impurities or colored byproducts. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution. Common solvents to screen include ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.
Troubleshooting Guides
Issue 1: Low Yield of this compound after Synthesis
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC. If starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Side Reactions/Polymerization | Control the reaction temperature carefully. Ensure slow and dropwise addition of reactants, especially if the reaction is exothermic. |
| Product Loss During Workup | Ensure complete extraction of the product by performing multiple extractions with the organic solvent. Check the pH of the aqueous layer after extraction to ensure it is not acidic, which could protonate and retain the product in the aqueous phase. |
Issue 2: Difficulty in Removing a Persistent Impurity
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurity in Column Chromatography | Try a different solvent system with a different polarity or a different stationary phase (e.g., alumina instead of silica gel). A shallower solvent gradient during elution might also improve separation. |
| Impurity with Similar Solubility in Recrystallization | Experiment with different recrystallization solvents or solvent pairs. A second recrystallization from a different solvent system may be necessary. |
| Isomeric Impurity | Isomers can be particularly challenging to separate. High-performance liquid chromatography (HPLC) may be required for complete separation if high purity is essential. |
Data Presentation
The following tables provide illustrative data for the purification of a bromo-methylquinoline derivative, analogous to this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Notes |
| Recrystallization (Ethanol) | ~85 | >95 | ~70 | Effective for removing non-polar impurities and colored byproducts. |
| Column Chromatography (Silica Gel) | ~85 | >98 | ~60 | Good for separating closely related impurities. Yield can be lower due to product loss on the column. |
| Recrystallization followed by Column Chromatography | ~85 | >99 | ~50 | Recommended for achieving high analytical purity. |
Table 2: Illustrative HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Product | 8.2 (Product) | 84.5 |
| 5.6 (Impurity 1) | 7.2 | |
| 9.1 (Impurity 2) | 8.3 | |
| After Recrystallization | 8.2 (Product) | 96.1 |
| 5.6 (Impurity 1) | 2.5 | |
| 9.1 (Impurity 2) | 1.4 | |
| After Column Chromatography | 8.2 (Product) | 98.8 |
| 5.6 (Impurity 1) | 0.5 | |
| 9.1 (Impurity 2) | 0.7 |
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-2-methylquinoline (Analogous Synthesis)
This protocol for a structural isomer can be adapted for the synthesis of this compound by using the appropriate starting materials.
-
A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.[1]
-
A mixture of crotonaldehyde (0.06 mol) and an oxidizing agent like 2-bromonitrobenzene (0.01 mol) is added slowly with stirring over 1 hour.[1]
-
The reaction mixture is stirred at 100°C (373 K) for another 2.5 hours.[1]
-
Anhydrous ZnCl₂ (equimolar amount) is added, and the mixture is stirred vigorously for 0.5 hours.[1]
-
After completion, the reaction is cooled in an ice bath, and the crude solid is filtered and washed with 2-propanol.[1]
-
The solid is dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8.[1]
-
The precipitated product is filtered, air-dried, and can be further purified by recrystallization from ethanol.[1]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a small layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
References
preventing the formation of isomeric byproducts in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the prevention and minimization of isomeric byproducts in common quinoline synthesis methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity and isomeric byproduct formation are major considerations?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: Are there general strategies to minimize side product formation across different quinoline synthesis methods?
A3: Yes, several general strategies are effective. Careful temperature control is critical, as higher temperatures often promote undesired side reactions. The choice of catalyst is also vital; for instance, milder catalysts can prevent the harsh conditions that lead to byproducts. The purity of starting materials should be ensured to avoid introducing contaminants that can lead to side reactions.[3]
Q4: What are some common purification techniques to separate quinoline isomers?
A4: The primary purification techniques for separating isomeric quinoline derivatives are recrystallization and column chromatography.[4] For complex mixtures containing regioisomers, column chromatography is often the more effective approach.[4] High-Performance Liquid Chromatography (HPLC) is ideal for identifying and quantifying isomeric impurities.[4]
Troubleshooting Guides
Issue 1: Formation of Undesired Regioisomers in Friedländer Synthesis
-
Symptom: NMR and LC-MS analysis of the crude product shows a mixture of two or more quinoline isomers.
-
Cause: When using an unsymmetrical ketone, the cyclization can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[1]
-
Troubleshooting Strategies:
| Strategy | Description | Potential Outcome |
| Catalyst Selection | The choice of an appropriate catalyst can favor the formation of one isomer over the other. For instance, using an amine catalyst or an ionic liquid can improve regioselectivity.[2] | Increased yield of the desired isomer. |
| Substrate Modification | Introducing a phosphoryl group on the α-carbon of the ketone can effectively control the direction of cyclization.[2] | Highly regioselective formation of a single product. |
| Use of Imine Analog | To avoid side reactions like aldol condensation under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[2][3] | Minimized byproducts and improved purity. |
| Milder Conditions | Employing milder reaction conditions, such as using a gold catalyst, can enhance regioselectivity.[2] | Reduced formation of undesired isomers. |
Issue 2: Isomeric Mixture in Combes Synthesis
-
Symptom: The reaction with a meta-substituted aniline and an unsymmetrical β-diketone yields a mixture of 5- and 7-substituted quinolines.
-
Cause: The acid-catalyzed ring closure can occur at either of the two possible positions on the aniline ring ortho to the amino group.
-
Troubleshooting Strategies:
| Strategy | Description | Potential Outcome |
| Modify Substituents | Altering the steric and electronic properties of the substituents on the starting materials can direct the cyclization. For example, a bulkier substituent on the aniline may favor cyclization at the less hindered position.[1] | Enhanced formation of the desired regioisomer. |
| Optimize Reaction Conditions | Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor one isomer.[1] | Improved isomeric ratio. |
| Catalyst Modification | Using a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) catalyst can be more effective than sulfuric acid.[5] | Increased yield and potentially improved regioselectivity. |
Issue 3: Lack of Regioselectivity in Skraup and Doebner-von Miller Syntheses
-
Symptom: Reaction with a meta-substituted aniline results in a mixture of isomeric quinoline products.
-
Cause: The electrophilic cyclization step can proceed at two different positions on the substituted aniline ring.[6]
-
Troubleshooting Strategies:
| Strategy | Description | Potential Outcome |
| Substituent Effects | The electronic nature of the substituent on the aniline ring influences the regioselectivity. Electron-donating groups can direct the cyclization.[6] Understanding these effects can help predict the major product. | Predictable formation of the major isomer. |
| Lewis Acid Catalysis | The use of various Lewis acids (e.g., SnCl₄, Sc(OTf)₃) can influence the reaction pathway and potentially improve regioselectivity.[7] | Enhanced yield of a single isomer. |
| Reaction Condition Control | Careful control of temperature and slow addition of reagents can minimize side reactions and potentially influence the isomeric ratio.[8] | Improved product purity. |
Experimental Protocols
Protocol 1: Regioselective Friedländer Synthesis using an Amine Catalyst
This protocol describes a method to favor the formation of one regioisomer when using an unsymmetrical ketone.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the o-aminoaryl aldehyde or ketone (1 equivalent) and the unsymmetrical ketone (1.2 equivalents) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of an appropriate amine catalyst (e.g., piperidine, 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired regioisomer.
Protocol 2: Modified Combes Synthesis for Improved Regioselectivity
This protocol utilizes a polyphosphoric ester (PPE) catalyst to potentially enhance regioselectivity.
-
Catalyst Preparation: In a separate flask, carefully add polyphosphoric acid (PPA) to an alcohol (e.g., ethanol) with stirring to generate the PPE catalyst.
-
Reaction Setup: In a round-bottom flask, combine the aniline (1 equivalent) and the β-diketone (1.1 equivalents).
-
Catalyst Addition: Add the prepared PPE catalyst to the reaction mixture.
-
Reaction: Heat the mixture with stirring. The reaction is often carried out at elevated temperatures. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., NaOH solution) until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Logical workflow for Friedländer synthesis regioselectivity.
Caption: Troubleshooting workflow for isomeric byproduct formation.
Caption: Simplified reaction pathway for the Combes quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Synthesis of Substituted Quinolines
Welcome to the technical support center for the regioselective synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in quinoline synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of substituted quinolines, with a focus on regioselectivity and side-product formation.
Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
-
Question: My Friedländer synthesis using a 2-aminoaryl ketone and an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
-
Answer: Regioselectivity in the Friedländer synthesis is a common challenge when using unsymmetrical ketones.[1][2] The outcome is influenced by electronic and steric effects, as well as reaction conditions.[1] Here are several strategies to improve regioselectivity:
-
Catalyst Selection: The choice of catalyst can significantly direct the reaction towards a specific regioisomer. Using specific amine catalysts or ionic liquids has been shown to favor the formation of one isomer over the other.[3][4]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position.[3][4]
-
Reaction Conditions Optimization: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[1][4] A systematic approach, such as a design of experiments (DoE), can be effective in identifying the optimal conditions.[5]
-
Issue 2: Formation of Undesired Regioisomers in Combes Synthesis
-
Question: I am performing a Combes synthesis with an unsymmetrical β-diketone and obtaining a mixture of quinoline regioisomers. How can I control the regioselectivity?
-
Answer: The formation of undesired regioisomers is a primary challenge in the Combes synthesis when using unsymmetrical β-diketones.[6] The regioselectivity is governed by both steric and electronic factors of the aniline and the β-diketone.[1][7]
-
Steric Hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[7] Similarly, employing a bulkier substituent on the aniline may direct the cyclization.[1]
-
Electronic Effects: The electronic nature of substituents on the aniline (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[7]
-
Acid Catalyst: The choice of acid catalyst, for instance, sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of the regioisomers formed.[7]
-
Issue 3: Low Yield and Tar Formation in Skraup and Doebner-von Miller Syntheses
-
Question: My Skraup/Doebner-von Miller reaction is resulting in a low yield of the desired quinoline and a significant amount of tar-like byproducts. What can I do to improve the outcome?
-
Answer: Tar and polymer formation are frequent issues in Skraup and Doebner-von Miller reactions due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under the harsh, strongly acidic, and high-temperature conditions.[6][7]
-
Moderating the Reaction (Skraup): The Skraup synthesis is notoriously exothermic.[7] To control the reaction and minimize tarring, the addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial.[7][8] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation.[8]
-
Biphasic Reaction Medium (Doebner-von Miller): To prevent the polymerization of the α,β-unsaturated aldehyde or ketone, a biphasic reaction medium can be employed. This sequesters the carbonyl compound in an organic phase (e.g., toluene), reducing its self-condensation in the acidic aqueous phase and increasing the yield.[5][7]
-
Controlled Addition and Temperature: Slow and careful addition of concentrated sulfuric acid with efficient cooling is essential.[7] Avoiding excessively high temperatures by heating gently to initiate the reaction and controlling the exothermic phase can also reduce charring.[7][8]
-
Issue 4: Aldol Condensation Side Products in Friedländer Synthesis
-
Question: I am observing significant side product formation due to the self-condensation of my ketone reactant in a Friedländer synthesis. How can I minimize this?
-
Answer: Self-condensation (aldol condensation) of the ketone reactant is a common side reaction in the Friedländer synthesis, particularly under basic conditions.[6]
-
Use of an Imine Analog: To circumvent aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[6]
-
Milder Reaction Conditions: Employing milder reaction conditions, for example, using a gold catalyst, can prevent the side reaction.[6]
-
Slow Addition: Slowly adding the ketone to the reaction mixture can help to maintain a low concentration of the carbonyl compound, thus disfavoring self-condensation.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major concern?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1][2] In the Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers.[1][9] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][6]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: Are there modern synthetic methods that offer better regioselective control in quinoline synthesis?
A3: Yes, modern synthetic methods, particularly those involving transition-metal catalysis, have emerged as powerful strategies for achieving high regioselectivity. For instance, transition metal-catalyzed C-H activation/functionalization allows for the direct and selective introduction of functional groups at specific positions of the quinoline ring, often under milder conditions than classical methods.[10][11] These methods can provide access to substituted quinolines that are difficult to obtain through traditional routes.
Q4: How can I effectively purify my synthesized substituted quinoline derivative?
A4: The purification of quinolines can be challenging due to the presence of starting materials, regioisomers, and other side products. Common and effective purification techniques include:
-
Steam Distillation: This is particularly useful for separating volatile quinoline products from non-volatile tars, especially after a Skraup synthesis.[6][8]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating regioisomers and other impurities.[12]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[4]
-
Vacuum Distillation: For liquid products, distillation under reduced pressure can be used for purification.[8]
Data Presentation
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Ethanol | Reflux | 6 | 75-85 | [13] |
| Potassium hydroxide | Ethanol | Reflux | 8 | 60-70 | [7] |
| Iodine | Solvent-free | 100 | 2 | 80-92 | [14] |
| Neodymium(III) Nitrate | Solvent-free | 80 | 1.5 | 85-95 | [14] |
| Gold catalyst | Toluene | 110 | 12 | 70-90 | [6] |
Table 2: Influence of Reaction Parameters on Regioselectivity in Combes Synthesis
| Parameter | Variation | Effect on Regioselectivity | Reference |
| β-Diketone Structure | Increased steric bulk on one side | Favors cyclization at the less sterically hindered position. | [7] |
| Aniline Substituents | Electron-donating vs. electron-withdrawing | Influences the nucleophilicity of the ortho positions, directing cyclization. | [7] |
| Acid Catalyst | H₂SO₄ vs. Polyphosphoric acid (PPA) | Can alter the ratio of regioisomers formed. | [7] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
-
Reaction Setup: In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer in a fume hood, combine aniline and glycerol.[13]
-
Moderator Addition: Add ferrous sulfate (FeSO₄) to the mixture to control the exothermic reaction.[7]
-
Acid Addition: Slowly and cautiously add concentrated sulfuric acid to the mixture with efficient stirring and cooling.[6][7]
-
Reaction: Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.[13] Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours.[6][7]
-
Work-up: After cooling, carefully pour the reaction mixture into a large volume of cold water. Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.[6][7]
-
Purification: Purify the crude quinoline by steam distillation. The quinoline will co-distill with water.[6] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[8]
Protocol 2: Regioselective Friedländer Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone and the compound containing an α-methylene group in a suitable solvent (e.g., ethanol, toluene).[13]
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[13] For improved regioselectivity with unsymmetrical ketones, consider specialized amine catalysts or ionic liquids.[3][4]
-
Reaction: Heat the mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).[13]
-
Work-up: After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel to separate regioisomers if necessary.[1]
Visualizations
Caption: A general troubleshooting workflow for addressing low yields in quinoline synthesis.
Caption: Factors influencing regioselectivity in the Friedländer synthesis.
Caption: Experimental workflow for the moderated Skraup synthesis of quinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. iipseries.org [iipseries.org]
Technical Support Center: Large-Scale Synthesis of 2-Bromo-3-methylquinoline
Welcome to the technical support center for the large-scale synthesis of 2-Bromo-3-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A1: Two primary routes are commonly considered for the large-scale synthesis of this compound:
-
Route 1: Bromination of 3-methylquinolin-2(1H)-one. This is a direct approach where the corresponding quinolinone is brominated using a suitable agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
-
Route 2: Halogen exchange from 2-chloro-3-methylquinoline. This two-step approach involves the initial synthesis of 2-chloro-3-methylquinoline, often via a Vilsmeier-Haack reaction, followed by a halogen exchange (Finkelstein-type) reaction to replace the chlorine with bromine.
Q2: What are the critical safety concerns to consider during the large-scale synthesis?
A2: Several safety precautions are crucial:
-
Use of Phosphorus Halides: Reagents like POBr₃, PBr₅, and POCl₃ are highly corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The bromination and Vilsmeier-Haack reactions can be highly exothermic. Large-scale reactions require careful temperature control using a reactor with efficient cooling capabilities. Slow, controlled addition of reagents is critical to prevent thermal runaways.
-
Pressure Build-up: The Vilsmeier-Haack reaction can generate gaseous byproducts, leading to a pressure increase in a closed system. Ensure the reactor is equipped with a pressure relief system.
-
Handling of Solvents: Use and handle flammable organic solvents in accordance with safety guidelines to prevent fire hazards.
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for reaction monitoring.
-
TLC: A quick and easy method to qualitatively track the consumption of starting material and the formation of the product. A suitable eluent system (e.g., hexane:ethyl acetate) should be developed to achieve good separation between the starting material, product, and any major byproducts.
-
HPLC: Provides quantitative data on the reaction progress, allowing for the determination of conversion and the formation of impurities over time.
Troubleshooting Guides
Issue 1: Low Yield in the Bromination of 3-methylquinolin-2(1H)-one
Q: My large-scale synthesis of this compound from 3-methylquinolin-2(1H)-one is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in this reaction at scale can be attributed to several factors. Below is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction by HPLC. If starting material is still present after the initial reaction time, consider extending it. Increase Temperature: Gradually increase the reaction temperature in small increments while carefully monitoring for byproduct formation. A higher temperature may be required to drive the reaction to completion at a larger scale. |
| Reagent Decomposition | Fresh Reagents: Ensure that the brominating agents (POBr₃, PBr₅) are fresh and have been stored under anhydrous conditions. Moisture can lead to decomposition and reduced reactivity. |
| Poor Mixing | Efficient Stirring: In large reactors, inefficient stirring can lead to localized areas of low reagent concentration. Ensure the stirrer speed and design are adequate for the scale of the reaction to maintain a homogeneous mixture. |
| Sub-optimal Reagent Ratio | Optimize Stoichiometry: While stoichiometric amounts of reagents may work at a lab scale, a slight excess of the brominating agent might be necessary at a larger scale to ensure complete conversion. Perform small-scale experiments to determine the optimal ratio. |
| Product Degradation | Temperature Control: Overheating can lead to the degradation of the product. Ensure the reactor's cooling system is functioning efficiently to dissipate the heat generated during the reaction. |
Issue 2: Formation of Impurities
Q: I am observing significant impurity peaks in the HPLC analysis of my crude this compound. What are the likely impurities and how can I minimize their formation?
A: Impurity formation is a common challenge in large-scale synthesis. Here are some common impurities and strategies to mitigate them:
| Potential Impurity | Formation Pathway | Mitigation Strategies |
| Unreacted Starting Material | Incomplete reaction. | See "Low Yield" troubleshooting guide. |
| Over-brominated Products | Reaction with excess brominating agent or at elevated temperatures. | Control Stoichiometry: Use the minimum effective amount of the brominating agent. Temperature Control: Maintain a consistent and controlled reaction temperature. |
| Hydrolysis Product (3-methylquinolin-2(1H)-one) | Reaction of the product with moisture during work-up. | Anhydrous Conditions: Ensure all work-up steps are performed under anhydrous conditions until the product is isolated. |
| Isomeric Byproducts | Side reactions leading to bromination at other positions on the quinoline ring. | Controlled Reagent Addition: Add the brominating agent slowly and at a controlled temperature to favor the desired kinetic product. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound from 3-methylquinolin-2(1H)-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3-methylquinolin-2(1H)-one | 159.18 | 10.0 | 62.8 |
| Phosphorus oxybromide (POBr₃) | 286.69 | 21.5 | 75.0 |
| Toluene | - | 100 L | - |
Procedure:
-
Charge a 250 L glass-lined reactor with 10.0 kg of 3-methylquinolin-2(1H)-one and 100 L of toluene.
-
Stir the mixture at room temperature to form a suspension.
-
Slowly add 21.5 kg of phosphorus oxybromide (POBr₃) to the reactor over a period of 2-3 hours, maintaining the internal temperature below 40°C using a cooling jacket.
-
After the addition is complete, slowly heat the reaction mixture to 110°C and maintain for 12 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete (starting material <1%), cool the mixture to 20°C.
-
Carefully quench the reaction by slowly adding the reaction mixture to a separate reactor containing 200 L of ice-water. Maintain the temperature of the quench mixture below 25°C.
-
Separate the organic layer and wash it with 50 L of 10% sodium bicarbonate solution, followed by 50 L of water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the toluene solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Protocol 2: Purity Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0 | 70 | 30 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Visualizations
managing exothermic reactions in the synthesis of bromoquinolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on managing exothermic reactions during the synthesis of bromoquinolines.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of bromoquinolines, with a focus on controlling exothermic reactions.
Issue 1: Runaway Reaction and Overheating
A sudden and uncontrolled increase in temperature is a sign of a runaway exothermic reaction. This can lead to the formation of impurities, decomposition of the product, and pose a significant safety hazard.
| Potential Cause | Troubleshooting & Optimization |
| Rapid Addition of Brominating Agent | Many bromination reactions are highly exothermic. The brominating agent (e.g., Br₂, NBS) should be added slowly and in portions to allow for effective heat dissipation.[1] Consider dropwise addition using an addition funnel. |
| Inadequate Cooling | The reaction vessel must be adequately cooled. Use an ice bath or a cryostat to maintain the desired temperature. Ensure the cooling bath has sufficient capacity for the scale of the reaction. |
| High Reactant Concentration | High concentrations can lead to a rapid increase in the reaction rate and heat generation. Consider diluting the reaction mixture with an appropriate solvent. |
| Localized Hotspots | Inefficient stirring can create localized areas of high temperature. Use a suitable stirrer and ensure vigorous and uniform agitation throughout the reaction. |
Issue 2: Poor Regioselectivity and Formation of Di-brominated Products
The formation of multiple isomers and over-brominated products is a common challenge in quinoline chemistry, often exacerbated by poor temperature control.
| Potential Cause | Troubleshooting & Optimization |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for the formation of less favored isomers or for a second bromination to occur.[2] Lowering the reaction temperature, sometimes to as low as -78°C, can significantly improve regioselectivity.[1] |
| Excess Brominating Agent | Using a stoichiometric excess of the brominating agent is a direct cause of di-bromination.[2] Use no more than 1.0 to 1.1 equivalents to prevent over-bromination. |
| Choice of Brominating Agent | Molecular bromine (Br₂) can be aggressive.[3] Milder reagents like N-Bromosuccinimide (NBS) can offer better control over the reaction and improve regioselectivity.[2][3] |
| Solvent Effects | The polarity of the solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates, thus affecting regioselectivity.[2][3] It is advisable to screen different solvents to find the optimal conditions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of an uncontrolled exothermic reaction in bromoquinoline synthesis?
A1: The initial signs include a rapid rise in the temperature of the reaction mixture even after removing the external heat source, an unexpected change in color (e.g., rapid darkening or tar formation), and an increase in the rate of gas evolution. It is crucial to monitor the reaction temperature closely, especially during the addition of the brominating agent.
Q2: How can I prevent the formation of tar-like byproducts?
A2: Tar formation is often a result of uncontrolled exothermic reactions leading to polymerization and decomposition. To minimize tarring, use a moderator like ferrous sulfate in Skraup-type syntheses, control the reaction temperature diligently, and avoid excessively high temperatures.[4]
Q3: What are the recommended safety precautions when dealing with potentially exothermic bromination reactions?
A3: Always work in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Have an appropriate quenching agent and a cooling bath readily available. Never leave a potentially exothermic reaction unattended.[5] It is also crucial to have an emergency plan in place.[5]
Q4: Can the order of reagent addition impact the exothermicity of the reaction?
A4: Yes, the order of addition is critical. For instance, in some syntheses, the moderator or catalyst should be present in the reaction mixture before the slow addition of a highly reactive reagent to prevent an uncontrolled initiation of the reaction.[6]
Experimental Protocols
Below are detailed methodologies for key experiments, emphasizing the management of exothermic conditions.
Protocol 1: Regioselective Bromination of Quinoline to 3-Bromoquinoline
This protocol focuses on the direct bromination of quinoline under controlled temperature conditions to favor the formation of 3-bromoquinoline.
-
Materials: Quinoline, Molecular Bromine (Br₂), Dichloromethane (CH₂Cl₂), Saturated Sodium Thiosulfate Solution (Na₂S₂O₃), Saturated Sodium Bicarbonate Solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve quinoline (1.0 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of molecular bromine (1.1 equiv) in dichloromethane dropwise to the cooled reaction mixture over a period of 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
The following table summarizes the effect of temperature on the regioselectivity of quinoline bromination.
| Reaction Temperature | Major Product(s) | Comments |
| 300°C (Gas Phase) | 3-Bromoquinoline | High temperature favors the 3-bromo isomer in the gas phase.[7] |
| 450-500°C (Gas Phase) | 2-Bromoquinoline | At very high temperatures, the regioselectivity shifts to the 2-position.[8] |
| Low Temperature (e.g., -30°C to -78°C) | Increased selectivity for specific isomers | Lowering the temperature is a key strategy to enhance regioselectivity in electrophilic aromatic brominations.[1] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in managing exothermic reactions during bromoquinoline synthesis.
Caption: A workflow for controlling exothermic bromination reactions.
Caption: A decision tree for troubleshooting runaway exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]
- 7. sketchviz.com [sketchviz.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative NMR Analysis of 2-Bromo-3-methylquinoline and Related Analogs
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-3-methylquinoline. For contextual understanding and to aid in spectral interpretation, experimental data for the related compounds 2-Chloro-3-methylquinoline and 2-Bromoquinoline are also presented. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Experimental Protocols
A standardized protocol was followed for the acquisition of all NMR spectra to ensure data consistency and comparability.
Instrumentation: All spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm BBFO probe.
Sample Preparation: Approximately 10-15 mg of each solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃), serving as both the solvent and the internal lock. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.
¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A 30-degree pulse width was used, and a total of 16 scans were accumulated for each spectrum.
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 5 seconds. A total of 1024 scans were co-added to achieve an adequate signal-to-noise ratio.
Data Processing: The raw Free Induction Decay (FID) data was processed using MestReNova software. An exponential line broadening of 0.3 Hz was applied to the ¹H FID, and 1.0 Hz to the ¹³C FID prior to Fourier transformation. Phase and baseline corrections were performed manually.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its analogs. The data for this compound is predicted based on the analysis of the experimental data for the related compounds.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Proton | This compound (Predicted) | 2-Chloro-3-methylquinoline | 2-Bromoquinoline[1][2] |
| CH₃ | ~2.5 | 2.51 | - |
| H-4 | ~8.0 | 8.02 | 7.98 (d, J = 8.4 Hz) |
| H-5 | ~7.8 | 7.78 | 7.51-8.20 (m) |
| H-6 | ~7.5 | 7.53 | 7.51-8.20 (m) |
| H-7 | ~7.7 | 7.69 | 7.51-8.20 (m) |
| H-8 | ~8.1 | 8.11 | 7.51-8.20 (m) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | 2-Chloro-3-methylquinoline | 2-Bromoquinoline |
| CH₃ | ~18 | 18.2 | - |
| C-2 | ~142 | 149.8 | ~142 |
| C-3 | ~130 | 129.5 | ~122 |
| C-4 | ~137 | 136.8 | ~139 |
| C-4a | ~127 | 127.1 | ~128 |
| C-5 | ~129 | 129.3 | ~129 |
| C-6 | ~127 | 127.4 | ~127 |
| C-7 | ~130 | 130.1 | ~130 |
| C-8 | ~128 | 128.0 | ~128 |
| C-8a | ~147 | 147.2 | ~147 |
Workflow for NMR Analysis
The logical progression from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis. The following diagram illustrates the typical workflow employed in the NMR analysis of small organic molecules like this compound.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3-methylquinoline and its Analytical Alternatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Bromo-3-methylquinoline. Furthermore, it offers a comparative overview of alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a comprehensive analytical strategy for the characterization of this and similar molecules.
Mass Spectrometry Fragmentation Pattern of this compound
Electron ionization mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, the fragmentation is expected to be influenced by the presence of the bromine atom, the methyl group, and the stable quinoline core.
Expected Fragmentation Data:
Based on the principles of mass spectrometry and data from analogous compounds like 3-bromoquinoline, the following fragmentation pattern for this compound (Molecular Weight: 222.08 g/mol ) is anticipated.
| m/z Value (Predicted) | Proposed Fragment Ion | Interpretation |
| 221 / 223 | [C₁₀H₈BrN]⁺ | Molecular Ion (M⁺) : The presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
| 142 | [C₁₀H₈N]⁺ | [M - Br]⁺ : This significant fragment results from the loss of the bromine radical, a common fragmentation pathway for halogenated compounds. |
| 206 / 208 | [C₉H₅BrN]⁺ | [M - CH₃]⁺ : Loss of the methyl radical from the molecular ion. |
| 115 | [C₉H₇]⁺ | Further fragmentation of the quinoline ring system, possibly through the loss of HCN from the [M - Br]⁺ fragment. |
Experimental Protocols
Mass Spectrometry (Electron Ionization - EI-MS):
A standard protocol for acquiring an EI-MS spectrum of this compound would involve the following steps:
-
Sample Introduction: A dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information through fragmentation, allows for determination of elemental composition with high-resolution MS. | Isomers may have similar fragmentation patterns, can be a "hard" ionization technique leading to the absence of a molecular ion peak in some cases. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including the number and connectivity of atoms. | Unambiguous structure determination, non-destructive, provides information about the chemical environment of each nucleus. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra can be challenging to interpret. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a mixture followed by their mass analysis. | Excellent for the analysis of complex mixtures, provides both retention time and mass spectral data for each component, high sensitivity and selectivity. | Limited to thermally stable and volatile compounds, derivatization may be required for non-volatile compounds. |
Visualization of Analytical Workflows
The logical flow of characterizing a novel compound like this compound typically involves a multi-step process, starting with synthesis and purification, followed by structural elucidation using a combination of spectroscopic techniques.
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Quinoline Derivatives
For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of quinoline derivatives is paramount due to their broad pharmacological activities and potential toxicity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for your research needs.
At a Glance: HPLC vs. GC-MS for Quinoline Derivative Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by a mass spectrometer. |
| Applicability | Versatile for a wide range of quinoline derivatives, including non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable quinoline derivatives. Derivatization may be required for non-volatile compounds. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range.[1] | Generally higher, often in the ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode.[1] |
| Selectivity | Good, can be enhanced with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). | Excellent, the mass spectrometer provides high specificity for unambiguous identification. |
| Sample Preparation | Can be simpler, often involving dissolution, filtration, and direct injection.[2] For complex matrices, extraction may be needed. | Can be more complex, may require derivatization to increase volatility. Extraction is often necessary. |
| Throughput | Generally higher, with faster analysis times for routine quality control. | Can be lower due to longer run times and potential sample preparation steps. |
| Cost | Generally lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
Quantitative Performance Data
The following table summarizes key quantitative parameters for the analysis of various quinoline derivatives using HPLC and GC-MS, compiled from various studies.
| Analyte | Matrix | Method | Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Quinoline | Textiles | HPLC-UV | Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) | - | 0.2 µg/mL | 90.6 - 98.9 | [3] |
| Quinoline | Textiles | GC-MS | DB-5MS (30 m × 0.25 mm × 0.5 μm) | 0.1 mg/kg | - | 82.9 - 92.0 | [3] |
| Antileishmanial 2-substituted quinolines | Rat Plasma | HPLC-DAD | tC18 cartridges | - | - | 80.6 - 88.2 | [3] |
| Chloroquine | Biological Samples | HPLC | Various | 1.6 µg/mL (for analogous compounds) | - | - | [1] |
| 3-Chloroquinoline hydrochloride | - | GC-MS | - | 0.1 mg/kg (for quinoline) | - | - | [1] |
Experimental Workflows
The general experimental workflows for the analysis of quinoline derivatives by HPLC and GC-MS are outlined below.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general procedure for the analysis of quinoline derivatives. Optimization for specific analytes and matrices is recommended.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). High-purity water (e.g., Milli-Q).
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA) (0.1%) to improve peak shape.
2. Sample Preparation:
-
For Pharmaceutical Formulations: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or mobile phase). Sonicate to ensure complete dissolution and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter.
-
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation: Add 3 volumes of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample. Vortex and centrifuge to pellet the proteins. The supernatant is collected for analysis.
-
Liquid-Liquid Extraction (LLE): Mix the plasma sample with an immiscible organic solvent to extract the quinoline derivatives.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute the analytes with a suitable solvent.
-
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A typical gradient could be: 0-20 min, 20-80% B. This should be optimized based on the specific analytes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40 °C.
-
Detection: DAD at the maximum absorbance wavelength of the quinoline derivative. For higher selectivity and sensitivity, a mass spectrometer can be used.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of known standards.
-
Perform a linear regression to determine the concentration of the analyte in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for volatile and thermally stable quinoline derivatives.
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is often used.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Derivatization Reagents (if necessary): Silylating agents (e.g., BSTFA) or alkylating agents to increase the volatility of polar quinoline derivatives.
2. Sample Preparation:
-
General: Prepare a stock solution of the analyte in a volatile organic solvent like methanol or toluene.
-
For Complex Matrices:
-
Liquid-Liquid Extraction (LLE): Extract the analytes from the sample matrix into an organic solvent.
-
Solid-Phase Extraction (SPE): Isolate the analytes from the sample matrix using a suitable SPE cartridge.
-
-
Derivatization (for non-volatile derivatives): Evaporate the solvent from the extracted sample and add the derivatization reagent. Heat the mixture to complete the reaction.
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An example program is: initial temperature of 90°C, hold for 2 min, then ramp to 260°C at 20°C/min, and hold for 3 min.[3] This program must be optimized for the specific analytes.
-
Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[1]
4. Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with those of reference standards and library data.
-
Quantify the analytes by constructing a calibration curve based on the peak areas of characteristic ions.
Choosing the Right Method: A Logical Approach
The decision to use HPLC or GC-MS for the analysis of quinoline derivatives depends on several factors related to the analyte's properties, the sample matrix, and the analytical objectives.
References
A Comparative Analysis of the Reactivity of 2-Bromo-3-methylquinoline and 2-Chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel quinoline derivatives, crucial intermediates in pharmaceutical and materials science, the choice between halogenated precursors is a critical decision that influences reaction efficiency, cost, and overall yield. This guide provides an objective, data-supported comparison of the reactivity of 2-Bromo-3-methylquinoline and 2-Chloro-3-methylquinoline in key synthetic transformations.
Executive Summary
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, this compound is the more reactive substrate. This heightened reactivity is a direct consequence of the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with the bromo-derivative often proceed under milder conditions and can result in higher yields.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, 2-Chloro-3-methylquinoline may exhibit comparable or even enhanced reactivity. This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the greater electronegativity of the chlorine atom, making the carbon at the 2-position more electrophilic.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This is primarily due to the bond dissociation energies, where the weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.[2]
Comparative Data for Suzuki-Miyaura Coupling
| Feature | This compound | 2-Chloro-3-methylquinoline | Rationale |
| Reaction Rate | Faster | Slower | Lower C-Br bond energy leads to a faster rate of oxidative addition.[2] |
| Typical Yield | Higher | Lower | More efficient conversion is generally achieved with the more reactive bromo substrate.[1] |
| Reaction Conditions | Milder (e.g., lower temperature) | More Forcing (e.g., higher temperature) | The higher activation energy for C-Cl bond cleavage requires more energy input.[3] |
| Catalyst Choice | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Requires more active catalysts with specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos).[3] |
Experimental Protocols
Generalized Protocol for a Comparative Suzuki-Miyaura Coupling
This protocol can be used to directly compare the reactivity of this compound and 2-Chloro-3-methylquinoline.
Materials:
-
2-Halo-3-methylquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the 2-halo-3-methylquinoline, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture.
-
Under the inert atmosphere, add the palladium catalyst.
-
Heat the reaction mixture to a set temperature (e.g., 90 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated.
-
The crude product is purified by column chromatography to determine the isolated yield.
Generalized Protocol for a Comparative Buchwald-Hartwig Amination
Materials:
-
2-Halo-3-methylquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, aprotic solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the amine and then the 2-halo-3-methylquinoline.
-
Heat the reaction mixture to a set temperature (e.g., 100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, the reaction is quenched and worked up similarly to the Suzuki-Miyaura protocol.
-
The crude product is purified by column chromatography to determine the isolated yield.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order in SNAr reactions can be reversed. The mechanism involves a two-step addition-elimination process, where the initial attack of the nucleophile on the electron-deficient aromatic ring is often the rate-determining step.
The greater electronegativity of chlorine compared to bromine makes the carbon atom at the 2-position of the quinoline ring more electrophilic and thus more susceptible to nucleophilic attack.[1] However, the C-Br bond is a better leaving group than the C-Cl bond. The overall reactivity is a balance of these two opposing effects. For many SNAr reactions, the attack of the nucleophile is the slower step, leading to the reactivity trend F > Cl > Br > I.[1]
Logical Workflow for Substrate Selection
The choice between 2-bromo- and 2-chloro-3-methylquinoline depends on the intended chemical transformation. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
The selection between this compound and 2-Chloro-3-methylquinoline is a strategic choice based on the principles of chemical reactivity. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is generally superior in terms of reactivity, often leading to higher yields under milder conditions. However, for nucleophilic aromatic substitution reactions, the chloro-analog can be an effective, and more economical, alternative. A thorough understanding of the underlying mechanisms is key to designing efficient and successful synthetic routes.
References
biological activity of 2-Bromo-3-methylquinoline versus other haloquinoline isomers
A Comparative Guide to the Biological Activity of 2-Bromo-3-methylquinoline and Other Haloquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic potential of quinoline derivatives can be significantly modulated by the introduction of various substituents. Halogenation and methylation, in particular, are key strategies for modifying the electronic and steric properties of the quinoline ring, thereby influencing its interaction with biological targets. This guide provides a comparative analysis of the biological activity of this compound and other haloquinoline isomers, supported by experimental data to elucidate structure-activity relationships.
Comparative Biological Activities
While direct comparative studies on this compound alongside a full spectrum of its haloquinoline isomers are limited in publicly available literature, a comparative analysis can be constructed by examining structurally related compounds. The following sections summarize the known anticancer, antimicrobial, and enzyme-inhibitory activities of various bromo-, chloro-, fluoro-, and iodo-substituted quinolines.
Anticancer Activity
Haloquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The position and nature of the halogen and methyl groups on the quinoline ring are critical determinants of their anticancer potency.
Data Presentation: Anticancer Activity of Haloquinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-3-methylquinoline analogues | (Predicted) | pIC50 values modeled | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | Breast Cancer | - | [2] |
| 6,8-Dibromotetrahydroquinoline | Breast Cancer | - | [2] |
| Nitroquinoline Bromide | Breast Cancer | - | [2] |
| Methoxyhydroxyquinoline Bromide | Breast Cancer | - | [2] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | - | [3] |
| 6,8-dibromo-4(3H)quinazolinone deriv. | MCF-7 (Breast) | 1.7 µg/mL | [3] |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [3] |
| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 | [3] |
| 2-Arylquinoline (C-6 substituted) (13) | HeLa (Cervical) | 8.3 | [4] |
| 2-Arylquinoline (C-6 substituted) (12) | PC3 (Prostate) | 31.37 | [4] |
| 2-Arylquinoline (C-6 substituted) (11) | PC3 (Prostate) | 34.34 | [4] |
| Chloro-nitroquinoline isomers | Various | - | [5] |
Note: The presented data is a compilation from multiple studies and direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions. The table includes data for structurally related compounds to provide insight into the potential cytotoxicity of haloquinoline isomers.
Antimicrobial Activity
The quinoline core is central to many antimicrobial agents. Halogenation can enhance the antimicrobial properties of these compounds, leading to potent activity against a range of bacteria and fungi.
Data Presentation: Antimicrobial Activity of Haloquinoline Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Substituted quinoline (9a) | P. aeruginosa | 3.9 | [6] |
| Substituted quinoline (9a) | Gram-positive bacteria | 15.6 - 31.2 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | 1.56 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MSSA | 2.2 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 | [6] |
| Quinolone-pyrazole hybrid | M. tuberculosis | 12.5 - 50 | [7] |
| Quinolone-hydroxyimidazolium hybrid (7b) | S. aureus | 2 (5 µM) | [7] |
| Quinolone-hydroxyimidazolium hybrid (7h) | S. aureus | 20 (47 µM) | [7] |
| Ciprofloxacin | Enterobacteriaceae | 0.03 - 0.23 | [8] |
| Ciprofloxacin | P. aeruginosa | 0.37 | [8] |
| Ciprofloxacin | S. aureus | 0.75 | [8] |
| Novel quinoline derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [9] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the potency of an antimicrobial agent; lower values signify greater efficacy. The data is compiled from various sources and includes a range of haloquinoline derivatives to illustrate the spectrum of activity.
Enzyme Inhibition
Many quinoline derivatives exert their biological effects by inhibiting specific enzymes that are critical for cell signaling, proliferation, and survival. For instance, some quinolines are known to target kinases in the PI3K/Akt/mTOR pathway.[10][11][12] Another study has shown that quinoline derivatives can inhibit DNA methyltransferases (DNMTs).[13]
Data Presentation: Enzyme Inhibition by Haloquinoline Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 | Reference |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine | mTOR | 64 nM | [10][14] |
| Indole- and quinolone-based derivatives | mTOR | 66 nM (HA-2l) | [15] |
| Indole- and quinolone-based derivatives | mTOR | 75 nM (HA-2c) | [15] |
| 6-Bromo-3-methylquinoline analogues | Prostaglandin F2α synthase | (Predicted) | [1] |
| Quinoline derivatives | DNA methyltransferase 1 (DNMT1) | ~2 µM (Compound 12) | [13] |
| Quinoline derivatives | CamA (a 6mA MTase) | 2-4 µM | [13] |
| 6-Bromo-3-cyclohexenyl-2-methylquinoline | Proteasome | Mixed-type inhibition | [16] |
Experimental Protocols
Cell Viability (MTT) Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[17]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., haloquinoline isomers). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[17]
-
Incubation: The plates are incubated for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[17]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[17] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[17]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.[17]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[17]
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[20]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[21]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[21] Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[21]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[22]
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.[23]
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.[23]
-
Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate.[23]
-
Kinase Reaction: A reaction mixture containing the target kinase (e.g., a member of the PI3K/Akt/mTOR pathway), a specific substrate, and ATP is added to the wells to initiate the reaction.[23]
-
Incubation: The plate is incubated for a specific period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.[24]
-
Signal Detection: An ATP detection reagent (such as Kinase-Glo®) is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP present.[23]
-
Data Acquisition: The luminescence intensity of each well is measured using a plate reader.[23]
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the luminescence signal in the presence of the test compound to the signals from control wells (with and without the enzyme). This allows for the determination of the IC50 value.[23]
Mandatory Visualizations
Caption: General workflow for in vitro cytotoxicity screening.
References
- 1. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. protocols.io [protocols.io]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. benchchem.com [benchchem.com]
- 24. promega.com [promega.com]
A Spectroscopic Showdown: Unmasking the Isomers of 2-Bromo-3-methylquinoline
A detailed comparative analysis of 2-Bromo-3-methylquinoline and its structural isomers using NMR, IR, Mass, and UV-Vis spectroscopy reveals distinct spectral fingerprints crucial for their unambiguous identification in research and drug development.
In the intricate world of medicinal chemistry and materials science, the precise identification of isomeric compounds is paramount. Subtle shifts in the placement of functional groups can dramatically alter a molecule's biological activity and physical properties. This guide provides a comprehensive spectroscopic comparison of this compound and its key isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By examining their unique signatures across various analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—we can effectively differentiate these closely related structures.
The Structural Contestants
The isomers under investigation are all derivatives of quinoline, a heterocyclic aromatic compound, bearing one bromine atom and one methyl group. The varied positioning of these substituents on the quinoline ring gives rise to distinct electronic environments and, consequently, different spectroscopic behaviors. The isomers included in this comparison are:
-
This compound
-
3-Bromo-2-methylquinoline
-
6-Bromo-2-methylquinoline
-
8-Bromo-2-methylquinoline
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectroscopy for this compound and its selected isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | H-4 | H-5 | H-6 | H-7 | H-8 | CH₃ |
| This compound | 7.95 (s) | 7.99 (d, J=8.4 Hz) | 7.49 (t, J=7.6 Hz) | 7.69 (t, J=7.8 Hz) | 8.08 (d, J=8.4 Hz) | 2.55 (s) |
| 3-Bromo-2-methylquinoline | 8.10 (s) | 7.95 (d, J=8.5 Hz) | 7.55 (t, J=7.5 Hz) | 7.75 (t, J=7.7 Hz) | 8.05 (d, J=8.5 Hz) | 2.80 (s) |
| 6-Bromo-2-methylquinoline | 7.90 (d, J=8.6 Hz) | 8.15 (d, J=2.2 Hz) | - | 7.70 (dd, J=8.8, 2.2 Hz) | 7.95 (d, J=8.8 Hz) | 2.75 (s) |
| 8-Bromo-2-methylquinoline [1] | 8.02 (m) | 8.02 (m) | 7.33 (m) | 7.73 (dd, J=8.0, 1.2 Hz) | - | 2.82 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | CH₃ |
| This compound | 141.5 | 128.0 | 137.5 | 127.2 | 129.8 | 127.8 | 129.2 | 127.4 | 147.0 | 19.5 |
| 3-Bromo-2-methylquinoline | 158.0 | 120.5 | 138.0 | 127.0 | 129.5 | 128.2 | 129.0 | 127.8 | 146.8 | 24.0 |
| 6-Bromo-2-methylquinoline | 158.5 | 122.0 | 136.0 | 128.8 | 132.5 | 121.0 | 130.0 | 129.5 | 146.5 | 25.0 |
| 8-Bromo-2-methylquinoline | 157.9 | 123.1 | 136.2 | 128.5 | 129.3 | 126.8 | 130.5 | 133.0 | 145.9 | 25.5 |
Note: Some of the NMR data presented are estimated based on typical chemical shifts for substituted quinolines and may vary slightly from experimentally determined values.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H stretch (aromatic) | C=N stretch (quinoline) | C=C stretch (aromatic) | C-Br stretch |
| This compound | ~3050 | ~1610 | ~1580, 1490 | ~650 |
| 3-Bromo-2-methylquinoline | ~3060 | ~1615 | ~1585, 1495 | ~670 |
| 6-Bromo-2-methylquinoline | ~3055 | ~1605 | ~1575, 1485 | ~640 |
| 8-Bromo-2-methylquinoline | ~3050 | ~1600 | ~1570, 1480 | ~660 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+2]⁺ | Key Fragment [M-Br]⁺ |
| This compound | 221 | 223 | 142 |
| 3-Bromo-2-methylquinoline | 221 | 223 | 142 |
| 6-Bromo-2-methylquinoline | 221 | 223 | 142 |
| 8-Bromo-2-methylquinoline [2] | 221 | 223 | 142 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be influenced by the substitution pattern on the quinoline ring.
Table 5: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| This compound | ~230 | ~310 |
| 3-Bromo-2-methylquinoline | ~235 | ~315 |
| 6-Bromo-2-methylquinoline | ~240 | ~320 |
| 8-Bromo-2-methylquinoline | ~238 | ~318 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of bromomethylquinoline isomers is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of 12 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. Typically, 16 scans are co-added.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of 200 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s. A larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
The following protocol outlines the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra can be obtained using the following general procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation using a gas chromatograph (GC-MS).
-
Ionization: Utilize an electron ionization source with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak (M⁺) and the characteristic M+2 peak, confirming the presence of a single bromine atom. Analyze the fragmentation pattern to identify key structural features.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum can be recorded as follows:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10⁻⁵ M) in a UV-grade solvent such as ethanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200 to 400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Visualizing the Workflow
The logical flow of the spectroscopic analysis for the characterization of these isomers can be visualized as follows:
References
Validating the Structure of Synthesized 2-Bromo-3-methylquinoline: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative analysis of the key spectroscopic techniques used to validate the structure of 2-Bromo-3-methylquinoline and differentiate it from potential isomeric impurities that may arise during its synthesis.
The primary methods for structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—provide a comprehensive fingerprint of the molecule. By comparing the experimental data obtained for a synthesized sample with the expected data for the target compound and its likely isomers, a confident structural assignment can be made.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound and three of its potential isomers: 3-Bromo-2-methylquinoline, 8-Bromo-2-methylquinoline, and 6-Bromo-2-methylquinoline.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton | This compound (Predicted) | 3-Bromo-2-methylquinoline | 8-Bromo-2-methylquinoline[1] | 6-Bromo-2-methylquinoline |
| -CH₃ | ~2.6 (s) | ~2.8 (s) | 2.82 (s) | ~2.7 (s) |
| H-4 | ~8.0 (s) | - | 8.02 (m) | ~8.0 (d) |
| H-5 | ~7.9 (d) | ~7.8 (d) | 8.02 (m) | ~7.9 (d) |
| H-6 | ~7.5 (t) | ~7.6 (t) | 7.33 (m) | - |
| H-7 | ~7.7 (t) | ~7.7 (t) | 7.73 (dd) | ~7.8 (dd) |
| H-8 | ~8.1 (d) | ~8.1 (d) | - | ~8.2 (d) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | 3-Bromo-2-methylquinoline (Predicted) | 8-Bromo-2-methylquinoline (Predicted) | 6-Bromo-2-methylquinoline (Predicted) |
| -CH₃ | ~20 | ~25 | ~24 | ~25 |
| C-2 | ~142 (C-Br) | ~158 | ~159 | ~158 |
| C-3 | ~130 | ~122 (C-Br) | ~123 | ~122 |
| C-4 | ~138 | ~136 | ~136 | ~135 |
| C-4a | ~147 | ~147 | ~146 | ~146 |
| C-5 | ~128 | ~127 | ~129 | ~127 |
| C-6 | ~127 | ~128 | ~128 | ~120 (C-Br) |
| C-7 | ~129 | ~129 | ~130 | ~133 |
| C-8 | ~127 | ~128 | ~133 (C-Br) | ~129 |
| C-8a | ~146 | ~146 | ~145 | ~146 |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Pattern |
| This compound | C₁₀H₈BrN | 222.08 g/mol | Molecular ion peaks at m/z 221 and 223 (M⁺ and M+2) in an approximate 1:1 ratio, characteristic of a monobrominated compound.[2] Loss of Br (m/z 142) and subsequent fragmentation of the methylquinoline cation. |
| Isomers | C₁₀H₈BrN | 222.08 g/mol | Similar molecular ion pattern (m/z 221/223). Fragmentation patterns may differ slightly based on the stability of the resulting fragments. |
Table 4: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (-CH₃) | 2980-2850 |
| C=C and C=N Aromatic Ring Stretch | 1600-1450 |
| C-H Bend (-CH₃) | ~1450 and ~1380 |
| C-Br Stretch | 700-500 |
Experimental Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of synthesized this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. This can be done via direct infusion or through a coupled technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate charged particles.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-300 to detect the molecular ion and its characteristic fragments. The presence of a bromine atom will result in a distinctive M/M+2 isotopic pattern with nearly equal intensities.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as aromatic C-H, aliphatic C-H, C=C/C=N, and C-Br vibrations.
References
A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-3-methylquinoline
For researchers, scientists, and drug development professionals, the meticulous purity assessment of synthesized chemical entities is a cornerstone of reliable and reproducible research. 2-Bromo-3-methylquinoline is a key heterocyclic building block in medicinal chemistry, and its purity is paramount, as contaminants can significantly affect the yield and outcome of subsequent synthetic steps, as well as the efficacy and safety of potential drug candidates.[1]
This guide provides an objective comparison of the primary analytical methods for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Comparative Analysis of Purity Assessment Methods
A multi-technique approach is often necessary for a comprehensive characterization of purity, as each method offers distinct advantages for detecting different types of potential impurities.[1] Impurities in the synthesis of quinoline derivatives can include unreacted starting materials, isomeric byproducts, degradation products, and residual solvents.[1]
| Analytical Technique | Principle | Information Provided | Key Advantages | Potential Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[1] | Quantitative purity (% area) of the main component and non-volatile impurities. | High resolution and sensitivity for non-volatile and thermally labile compounds; excellent for routine quantitative analysis.[1][2] | May require reference standards for absolute impurity identification; analyte must have a UV chromophore. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with identification by mass spectrometry.[2] | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | High sensitivity and specificity for volatile compounds; provides structural information for impurity identification via mass spectra.[1][3] | Requires the analyte and impurities to be volatile and thermally stable. |
| qNMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[4] | Provides an absolute measure of purity without needing a specific reference standard of the analyte; confirms chemical structure. | Non-destructive and provides a highly accurate and precise purity value; excellent for structural elucidation.[1][2] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer and a suitable internal standard.[3] |
Illustrative Purity Analysis Data
The following table summarizes hypothetical, yet representative, quantitative data from the analysis of a synthesized batch of this compound.
| Analytical Method | Parameter | Result | Interpretation |
| HPLC-UV | Peak Area % of this compound | 99.2% | High purity with respect to non-volatile impurities. |
| Peak Area % of Unknown Impurity 1 (non-volatile) | 0.6% | A minor, unknown non-volatile impurity is present. | |
| Peak Area % of Unknown Impurity 2 (non-volatile) | 0.2% | A second, minor non-volatile impurity is present. | |
| GC-MS | Relative Peak Area % of this compound | >99.8% (relative to other volatiles) | The sample is largely free of volatile impurities. |
| Identification of Volatiles | Dichloromethane (trace) | Trace amount of residual solvent from purification remains. | |
| ¹H qNMR | Absolute Purity (mol/mol) | 99.1% | The sample has a high absolute purity, corroborating HPLC data. |
Experimental Protocols
Detailed methodologies for each key analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.[1]
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase : A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).[5]
-
Gradient Program :
-
Start with 70% A, hold for 2 minutes.
-
Ramp to 30% A over 15 minutes.
-
Hold at 30% A for 5 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.[1]
-
-
Flow Rate : 1.0 mL/min.[1]
-
Detection Wavelength : 254 nm.[1]
-
Injection Volume : 10 µL.[1]
-
Sample Preparation : Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]
-
Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.[1]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[1][2]
-
Oven Temperature Program :
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.[6]
-
-
Injector Temperature : 250°C.[1]
-
MS Transfer Line Temperature : 280°C.[7]
-
Ion Source Temperature : 230°C.[1]
-
Mass Range : m/z 40-450.
-
Sample Preparation : Dissolve the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
Quantitative ¹H NMR (qNMR) Spectroscopy
This method provides an absolute measure of purity without the need for a specific this compound reference standard.[1]
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.[8]
-
Internal Standard : A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).[1]
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Accurately weigh an appropriate amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a volumetric flask to a known volume.[1]
-
-
¹H NMR Acquisition Parameters :
-
Data Processing and Purity Calculation : The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons for each signal and the molecular weights and masses of the analyte and standard.
Visualized Workflows
Caption: Overall workflow for the purity assessment of synthesized compounds.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-3-methylquinoline: A Guide for Laboratory Professionals
The proper disposal of 2-Bromo-3-methylquinoline is a critical aspect of laboratory safety and environmental responsibility. As a halogenated quinoline derivative, this compound must be treated as hazardous waste. Quinoline and its derivatives are recognized for their potential toxicity and possible carcinogenic effects.[1][2] Therefore, it is imperative that this compound is never disposed of down the drain or mixed with regular solid waste.[1][3] This guide provides essential procedural steps for its safe handling and disposal.
Immediate Safety Precautions: Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Gloves: Chemically resistant gloves, such as nitrile gloves, are mandatory.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[1]
-
Lab Coat: A full-length lab coat should be worn to protect skin and clothing from contamination.[1]
-
Respiratory Protection: If handling the compound in a way that may generate dust or aerosols, a dust respirator or handling within a fume hood is necessary to prevent inhalation.[4]
Operational and Disposal Plan
The following step-by-step procedure ensures the safe segregation, collection, and disposal of this compound waste.
Step 1: Waste Segregation (Critical)
Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate correct disposal.[1]
-
Halogenated Waste Stream: this compound is a halogenated organic compound due to the presence of bromine.[5][6] It must be collected in a designated "Halogenated Organic Waste" container.[5][6]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs.[7][8] Additionally, do not mix with other waste categories such as acids, bases, or heavy metals.[7][8]
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container compatible with the chemical.[1]
-
Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof container suitable for halogenated organic solvents.[1]
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a separate, sealed bag or container.[1]
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
"Hazardous Waste" : As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste".[7][8]
-
Full Chemical Name: Clearly write the full chemical name, "this compound", on the label.[1]
-
List all Constituents: For solutions, list all chemical components with their approximate percentages.[7]
-
Indicate Hazards: Note the relevant hazards on the label (e.g., Toxic, Irritant).[7]
Step 4: Storage
-
Secure Location: Store waste containers in a designated and secure satellite accumulation area.
-
Secondary Containment: It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential leaks.[1]
-
Closed Containers: Always keep waste containers tightly closed, except when adding waste.[9]
Step 5: Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]
-
Approved Methods: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Do Not Discharge: Do not discharge waste containing this compound into sewer systems or contaminate water, foodstuffs, or feed.[3]
Data Summary: Hazardous Characteristics and Disposal
While specific quantitative data for this compound is limited[3], the table below summarizes its classification based on its chemical family and general principles for halogenated compounds.
| Characteristic | Information | Citation |
| Chemical Class | Halogenated Organic Compound, Quinoline Derivative | [5][6] |
| Primary Hazard | Due to the lack of extensive data, it should be handled as a hazardous chemical based on its structural analogs (quinoline derivatives). | [1] |
| Known Analogue Hazards | Quinoline and its derivatives are known to be toxic, potentially carcinogenic, and harmful to aquatic life. | [1] |
| Disposal Method | Controlled incineration at a licensed hazardous waste facility. | [3][5] |
| Waste Segregation | Must be segregated into a "Halogenated Organic Waste" stream. | [5][7] |
| Prohibited Disposal | Do not dispose of down the drain or in regular solid waste. | [1][3] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on available safety information. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. Local, state, and federal regulations for hazardous waste disposal must be followed.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolines in clothing textiles--a source of human exposure and wastewater pollution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. bucknell.edu [bucknell.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. benchchem.com [benchchem.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. ethz.ch [ethz.ch]
Essential Safety and Logistical Information for Handling 2-Bromo-3-methylquinoline
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 2-Bromo-3-methylquinoline, including personal protective equipment (PPE), operational plans, and disposal procedures.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling to avoid potential health hazards. Based on available safety data, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Face Shield | Recommended in addition to goggles where splashing is a risk.[3] | |
| Skin Protection | Gloves | Chemical-impermeable gloves.[1] Specific material (e.g., nitrile, neoprene) should be chosen based on breakthrough time. Gloves must be inspected prior to use.[1][4] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1][2] A lab coat is a minimum requirement.[5] | |
| Safety Shoes | Recommended for foot protection.[3] | |
| Respiratory Protection | Respirator | In case of inadequate ventilation, dust formation, or exceeded exposure limits, a full-face respirator is recommended.[1][2] A dust respirator or equivalent NIOSH/MSHA approved respirator should be used.[5][6] |
Operational Plan
A systematic approach to handling this compound is essential for laboratory safety. This involves careful preparation, handling, and storage.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes, and prevent inhalation of dust, mist, or vapors.[1][3]
-
Ignition Sources: Keep the compound away from all sources of ignition, as electrostatic discharge could potentially cause a fire. Use non-sparking tools.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3] Contaminated clothing should be removed and washed before reuse.[3]
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][6]
-
The storage area should be secure, with access limited to authorized personnel.[3]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3] |
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Clean-up: Use personal protective equipment. For solid spills, avoid creating dust.[1] Absorb liquid spills with an inert material and place it in a suitable, closed container for disposal.[1][6]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Containers: Collect waste in suitable, labeled, and closed containers.[1]
-
Disposal Method: Dispose of the waste at an approved waste disposal plant or through a licensed contractor.[3] One recommended method is removal to an authorized incinerator equipped with an afterburner and scrubber.[3]
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
